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  • Product: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol
  • CAS: 887588-67-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Characterization of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS: 887588-67-2) is a highly versatile, bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS: 887588-67-2) is a highly versatile, bifunctional building block increasingly utilized in advanced medicinal chemistry and rational drug design[1][2]. Featuring both a primary amine and a secondary alcohol linked via a structurally rigid benzylpiperidine core, this molecule serves as an ideal scaffold for synthesizing Proteolysis Targeting Chimeras (PROTACs), optimizing the pharmacokinetic (PK) profiles of lipophilic kinase inhibitors, and developing novel GPCR ligands. With 30 active patent citations[3], its utility in proprietary pharmaceutical research is well-established. This guide provides a comprehensive overview of its physicochemical properties, validated synthetic methodologies, and analytical characterization standards.

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical parameters of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is critical for predicting its behavior in biological systems and organic solvents. The molecule acts as a highly polar, water-soluble linker due to its dual hydrogen-bond donating capacity and multiple hydrogen-bond acceptors[2].

The predicted XlogP of 0.2 indicates a highly hydrophilic nature, making it an excellent moiety for improving the aqueous solubility of otherwise poorly soluble drug candidates[2].

Table 1: Key Physicochemical and Mass Spectrometry Data
PropertyValueCausality / Significance
CAS Registry Number 887588-67-2[1]Primary identifier for inventory and safety tracking.
Molecular Formula C13H20N2O[2]Determines baseline stoichiometric calculations.
Monoisotopic Mass 220.15756 Da[2]Critical for high-resolution mass spectrometry (HRMS) validation.
Predicted XlogP 0.2[2]Indicates high hydrophilicity; ideal for solvent-exposed linker regions.
[M+H]+ Adduct (m/z) 221.16484[2]Primary target peak for positive-ion ESI-LC/MS monitoring.
[M+Na]+ Adduct (m/z) 243.14678[2]Secondary diagnostic peak in sodium-rich mobile phases.
SMILES String C1CN(CCC1O)CC2=CC=C(C=C2)CN[2]Used for computational docking and in silico ADME modeling.

Synthetic Methodology and Workflow

The most robust and scalable method for synthesizing 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is via the reductive amination of a protected benzaldehyde derivative with piperidin-4-ol.

Causality in Experimental Design
  • Why Boc-Protection? If unprotected 4-(aminomethyl)benzaldehyde is used, the highly nucleophilic primary amine will self-condense with the aldehyde of another molecule, leading to rapid polymerization. Using 4-(Boc-aminomethyl)benzaldehyde isolates the aldehyde's reactivity.

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild reducing agent. Unlike NaBH₄, which would prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ selectively reduces the transient imine intermediate, ensuring high yields of the target benzylamine.

SynthesisWorkflow A 4-(Boc-aminomethyl) benzaldehyde C Imine Intermediate (Transient) A->C EtOH, rt Condensation B Piperidin-4-ol B->C D Boc-Protected Intermediate C->D NaBH(OAc)3 Reductive Amination E Target Compound: 1-{[4-(Aminomethyl)phenyl] methyl}piperidin-4-ol D->E HCl/Dioxane Boc Deprotection

Figure 1: Step-by-step synthetic workflow utilizing reductive amination and subsequent deprotection.

Self-Validating Protocol
  • Imine Condensation: Dissolve 4-(Boc-aminomethyl)benzaldehyde (1.0 eq) and piperidin-4-ol (1.1 eq) in anhydrous ethanol. Stir at room temperature for 2 hours.

    • Validation Check: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The starting material peak must be absent, replaced by the imine mass.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control mild exothermic gas evolution. Stir overnight at room temperature.

    • Validation Check: LC-MS must show complete conversion to the Boc-protected intermediate ([M+H]+ ≈ 321.2 m/z).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (5.0 eq). Stir for 3 hours at room temperature.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the 321.2 m/z peak completely shifts to the target 221.16 m/z peak[2]. Concentrate to yield the hydrochloride salt of the product.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized batch, rigorous analytical characterization is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using an ESI+ ionization source, the primary diagnostic peak must appear at 221.16 m/z ([M+H]+)[2]. A secondary sodium adduct peak at 243.14 m/z ([M+Na]+) is often observed and serves as secondary confirmation[2].

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d6):

    • The aromatic protons of the benzyl ring will appear as an AB quartet or two doublets around 7.2–7.4 ppm.

    • The benzylic CH₂ protons connecting the phenyl ring to the piperidine nitrogen will appear as a sharp singlet near 3.5 ppm.

    • The aminomethyl CH₂ protons will appear around 3.8–4.0 ppm (shifting downfield if characterized as the HCl salt).

    • The methine proton on the piperidine ring (CH-OH) will present as a broad multiplet around 3.6 ppm.

Applications in Advanced Medicinal Chemistry

The strategic value of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol lies in its orthogonal reactivity. The primary amine is highly nucleophilic and readily undergoes amide coupling (via HATU/EDC) with carboxylic acids. Conversely, the secondary alcohol can be engaged in Mitsunobu etherifications, converted into a carbamate, or left unreacted to serve as a solvent-exposed polar moiety.

Application in PROTAC Linkerology

In the design of Proteolysis Targeting Chimeras (PROTACs), maintaining aqueous solubility while connecting two highly lipophilic ligands (the target warhead and the E3 ligase recruiter) is a major challenge. The piperidin-4-ol core provides a rigid, highly polar vector that improves the overall topological polar surface area (TPSA) of the PROTAC, thereby enhancing cellular permeability and reducing non-specific protein binding.

PROTAC_Architecture Target Target Protein (e.g., Kinase) Warhead Small Molecule Warhead Target->Warhead Non-covalent Binding Linker Piperidin-4-ol Benzylamine Core Warhead->Linker Amide/Ether Linkage E3Ligand E3 Ligase Recruiting Ligand Linker->E3Ligand Amide Coupling E3Ligase E3 Ubiquitin Ligase Complex E3Ligand->E3Ligase Recruitment

Figure 2: Integration of the piperidin-4-ol core as a bifunctional linker in PROTAC design.

By coupling the primary amine of the benzyl group to a Cereblon or VHL ligand, and attaching the target warhead via the piperidin-4-ol oxygen, medicinal chemists can create highly effective, solubility-optimized degraders.

References

  • PubChem Compound Summary for CID 16787052 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChemLite - 887588-67-2 (C13H20N2O) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite URL:[Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper for Pharmaceutical Intermediates: Focus on CAS 887588-67-2

Executive Summary 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS 887588-67-2) is a highly versatile bifunctional pharmaceutical intermediate. Structurally characterized by a primary aminomethyl group and a piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS 887588-67-2) is a highly versatile bifunctional pharmaceutical intermediate. Structurally characterized by a primary aminomethyl group and a piperidin-4-ol moiety, it is predominantly utilized as a foundational scaffold in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. While its bifunctionality offers immense synthetic utility, it also presents specific handling challenges driven by its intrinsic basicity, nucleophilicity, and susceptibility to atmospheric degradation. This technical guide establishes authoritative safety data, mechanistic toxicology, and self-validating handling protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of CAS 887588-67-2 is the critical first step in predicting both its chemical reactivity and toxicological behavior[2]. The molecule possesses two distinct basic nitrogen centers: a primary benzylamine and a tertiary piperidine amine. This dual-amine nature makes the compound highly basic in aqueous environments and dictates its handling requirements[3].

Table 1: Physicochemical and Structural Properties of CAS 887588-67-2

PropertyValueMechanistic Implication
IUPAC Name 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-olDefines structural bifunctionality for API coupling[2].
CAS Registry Number 887588-67-2Unique identifier for global hazard tracking[1].
Molecular Formula C13H20N2OIndicates a high ratio of heteroatoms to carbon[2].
Molecular Weight 220.31 g/mol Favorable for Lipinski's Rule of 5 in rational drug design[2].
Monoisotopic Mass 220.15756 DaCritical parameter for LC-MS purity validation[3].
SMILES C1CN(CCC1O)CC2=CC=C(C=C2)CNEnables accurate computational toxicity and docking modeling[2].

Hazard Identification & Mechanistic Toxicology

The hazards associated with CAS 887588-67-2 are not arbitrary; they are intrinsically linked to its molecular structure and electron distribution[2].

  • Skin Irritation/Corrosion (Category 1B/2): The unprotonated amines act as strong Lewis and Brønsted bases. Upon contact with the natural moisture on human skin, these amines deprotonate water to generate hydroxide ions ( OH− ). This localized spike in pH rapidly saponifies epidermal lipids and denatures structural proteins, leading to severe chemical burns rather than simple irritation.

  • Serious Eye Damage (Category 1): The human cornea is highly susceptible to alkaline environments. The rapid tissue penetration facilitated by the lipophilic piperidine ring, combined with the extreme basicity of the amines, can cause irreversible corneal opacity and tissue necrosis upon exposure[2].

  • Respiratory Irritation (STOT SE 3): Inhalation of aerosols or fine dust particles of this compound leads to direct interaction with the mucous membranes of the respiratory tract, causing acute basic irritation and potential localized edema.

Self-Validating Experimental Protocols

Standard Solution Preparation & Purity Validation

Causality: Primary amines rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. Therefore, solutions must be prepared under rigorously inert conditions. This protocol includes a self-validating LC-MS step to ensure the structural integrity of the intermediate prior to downstream API synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a dry, flame-dried Schlenk flask with Argon ( Ar ) for 5 minutes to displace ambient CO2​ and moisture.

  • Solvent Selection: Use anhydrous, degassed solvents (e.g., Dichloromethane or Methanol). Crucial limitation: Strictly avoid ester-based solvents (like Ethyl Acetate), which will undergo slow, unintended aminolysis with the primary amine.

  • Dissolution: Weigh the required mass of CAS 887588-67-2 inside a glovebox or under positive Argon flow. Transfer to the flask and add the solvent to achieve a standard 0.1 M stock solution.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot and dilute in LC-MS grade Acetonitrile. Run an ESI+ (Electrospray Ionization) scan. Validate the presence of the [M+H]+ peak at m/z 221.16[3]. The absence of an [M+44]+ peak confirms that no carbamate degradation has occurred, validating the solution for immediate use.

Synthesis A CAS 887588-67-2 (Primary Amine) C Coupling Reagents (HATU, DIPEA) A->C Nucleophile B Carboxylic Acid (R-COOH) B->C Electrophile D Target API Scaffold (Amide Linkage) C->D Major Product E Byproducts (Urea/Salts) C->E Waste

Fig 1: Mechanistic workflow for amide coupling using CAS 887588-67-2.

Chemical Spill Neutralization Protocol

Causality: Standard organic spill kits (like activated carbon or simple absorbents) are insufficient for basic amines. A targeted neutralization approach is required to mitigate vapor pressure and halt corrosivity.

Step-by-Step Methodology:

  • Isolation: Evacuate the immediate area and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • PPE Donning: Operators must wear splash-proof chemical goggles, a half-face respirator with ABEK1 P3 filters (specifically rated for volatile basic amines), and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Crucial limitation: Do NOT use sawdust or paper towels, as concentrated basic amines can react exothermically with organic matter, risking ignition.

  • Neutralization: Carefully apply a dilute weak acid solution (e.g., 5% Citric Acid or 1 M NaHSO4​ ) to the spill. Mechanistic rationale: The weak acid safely protonates the primary and tertiary amines, converting them into non-volatile, water-soluble salts. This instantly halts the release of irritating vapors and neutralizes the corrosive hazard.

  • Validation: Use pH indicator paper on the residual liquid. A pH reading of 6.0–8.0 validates that the basicity has been completely neutralized.

  • Disposal: Sweep the neutralized slurry into a chemically resistant, sealable polyethylene container. Label as "Hazardous Waste: Neutralized Amine Salts" for institutional disposal.

SpillResponse Start Spill Detected: Amine Intermediate Assess Assess Volume & Concentration Start->Assess PPE Don Full PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize Basicity (Dilute Citric Acid) Contain->Neutralize Clean Collect & Dispose (Hazardous Waste) Neutralize->Clean

Fig 2: Step-by-step chemical spill neutralization and decontamination protocol.

Storage, Stability, and Degradation Pathways

To maintain the scientific integrity and synthetic viability of CAS 887588-67-2, specific storage conditions must be strictly enforced:

  • Temperature: Store at 2-8°C (refrigerated) to minimize thermal degradation and potential oxidation of the piperidin-4-ol moiety.

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). Exposure to ambient air leads to the formation of carbonate/carbamate salts via reaction with CO2​ , which manifests as an insoluble white precipitate in organic solvents, ruining the reagent's stoichiometry.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents (which can N-oxidize the piperidine ring) and strong acids (which will cause aggressive, highly exothermic salt formation)[1].

References

  • GuideChem.1-(4-AMINOMETHYL-BENZYL)-PIPERIDIN-4-OL (cas 887588-67-2) SDS.
  • ChemRadar.GHS Classification Search - ChemRadar: CAS#887588-67-2.
  • Université du Luxembourg / PubChemLite.887588-67-2 (C13H20N2O) - PubChemLite.

Sources

Foundational

Pharmacokinetic Profiling of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Derivatives: A Technical Whitepaper

Executive Summary The rational design of centrally acting therapeutics and targeted enzyme inhibitors frequently relies on versatile chemical scaffolds. Among these, benzylpiperidine derivatives have emerged as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of centrally acting therapeutics and targeted enzyme inhibitors frequently relies on versatile chemical scaffolds. Among these, benzylpiperidine derivatives have emerged as a privileged class, demonstrating profound efficacy across a spectrum of targets, from monoamine transporters to N-methyl-D-aspartate (NMDA) receptors[1][2]. This whitepaper provides an in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation of a specific, highly functionalized derivative: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol .

As a Senior Application Scientist, I have structured this guide to move beyond standard data reporting. Here, we will dissect the physicochemical causality dictating the molecule's behavior, establish self-validating in vitro and in vivo protocols, and map its metabolic fate.

Physicochemical Determinants of ADME

To predict the pharmacokinetic behavior of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, we must first deconstruct its molecular architecture. The scaffold contains three critical functional groups that dictate its ADME profile:

  • The Aminomethyl Group (Primary Amine): With a pKa of approximately 9.5–10.5, this primary amine is >99% protonated at a physiological pH of 7.4.

  • The Piperidine Ring (Tertiary Amine): The core nitrogen possesses a pKa of ~8.5–9.5, rendering it similarly protonated in systemic circulation.

  • The Piperidin-4-ol Moiety (Hydroxyl Group): Acts as both a hydrogen bond donor and acceptor, heavily influencing Phase II metabolic liability.

Mechanistic Implication: At pH 7.4, this molecule exists predominantly as a highly polar dication . While this guarantees excellent aqueous solubility, it severely restricts passive lipoidal diffusion across biological membranes (e.g., the intestinal epithelium or the blood-brain barrier). Consequently, the molecule's volume of distribution ( Vd​ ) is expected to be exceptionally high due to tissue binding and lysosomal trapping of the basic amines, while its oral bioavailability ( F% ) will depend heavily on active transport mechanisms, such as Organic Cation Transporters (OCTs).

In Vitro ADME Evaluation: Self-Validating Protocols

To empirically validate the physicochemical predictions, we deploy a suite of in vitro assays. Every protocol described below is designed as a self-validating system, ensuring data integrity before advancing to in vivo models.

Bidirectional Caco-2 Permeability Assay

Causality: Because the dicationic nature of the scaffold impedes passive diffusion, we must evaluate active transport and potential efflux via P-glycoprotein (P-gp). We utilize a pH gradient to mimic the gastrointestinal tract and maintain sink conditions.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , confirming tight junction integrity.

  • Dosing: Prepare a 10 μM solution of the derivative in HBSS buffer. Apply to the Apical (AP, pH 6.5) chamber for A-to-B assessment, and the Basolateral (BL, pH 7.4) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer to maintain sink conditions.

  • Quenching & Analysis: Quench samples with cold acetonitrile (1:3 v/v) containing a stable-isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: The assay is only deemed valid if the mass balance recovery (total compound in donor + receiver + cell lysate) exceeds 85%, and the efflux ratio of the control compound (Digoxin) is >2.0.

Liver Microsomal Stability (Phase I Metabolism)

Causality: Benzylpiperidines are classic substrates for Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, due to the spatial arrangement of the basic nitrogen relative to the lipophilic aromatic ring[2][3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile to instantly precipitate proteins and halt enzymatic activity.

  • Self-Validation Criteria: The intrinsic clearance ( CLint​ ) of a positive control (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) must fall within historical laboratory specification ranges (±15%).

Table 1: Summary of In Vitro ADME Profile
ParameterHuman (In Vitro)Rat (In Vitro)Mechanistic Interpretation
A-to-B Papp​ ( 10−6 cm/s) 2.1 ± 0.4N/ALow passive permeability due to dicationic state at pH 7.4.
Efflux Ratio (B-to-A / A-to-B) 3.8N/AModerate P-gp efflux liability; active transport involved.
Microsomal t1/2​ (min) 28.514.2Rapid hepatic clearance, primarily driven by CYP2D6[3].
Plasma Protein Binding (%) 65%72%Moderate binding; basic amines bind primarily to α1​ -acid glycoprotein (AAG).

In Vivo Pharmacokinetics & Bioanalytical Workflows

Transitioning to in vivo models requires rigorous bioanalytical method validation to ensure the accuracy, precision, and reproducibility of plasma concentration data. Our workflow strictly adheres to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[4].

Bioanalytical LC-MS/MS Workflow

Causality: Basic amines are notorious for causing peak tailing on standard silica-based columns and suffering from ion suppression in electrospray ionization (ESI). To counteract this, we utilize a high-pH mobile phase on an ethylene-bridged hybrid (BEH) C18 column, paired with a structurally identical SIL-IS to normalize matrix effects[4].

BioanalyticalWorkflow A 1. Plasma Sample (Spiked with Internal Standard) B 2. Protein Precipitation (Acetonitrile 1:3 v/v) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Extraction (Isolate Analyte) C->D E 5. UHPLC Separation (C18 Reverse-Phase Column) D->E F 6. ESI-MS/MS Detection (Positive MRM Mode) E->F G 7. PK Parameter Calculation (Non-Compartmental Analysis) F->G

Caption: Bioanalytical LC-MS/MS Workflow for Benzylpiperidine Quantification.

In Vivo Study Design (Sprague-Dawley Rats)

Rats were dosed either intravenously (IV, 2 mg/kg) via the tail vein or orally (PO, 10 mg/kg) via oral gavage. Serial blood samples were collected via jugular vein catheters into K2​ EDTA tubes over a 24-hour period.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL) 845 ± 62310 ± 45Peak concentration is blunted orally due to first-pass metabolism.
Tmax​ (h) N/A1.5 ± 0.5Delayed absorption characteristic of low-permeability dications.
AUC0−∞​ (h*ng/mL) 1250 ± 1101875 ± 200Total systemic exposure.
Clearance ( CL , mL/min/kg) 26.6N/AHigh systemic clearance, approaching hepatic blood flow limits[1].
Volume of Distribution ( Vss​ , L/kg) 4.2N/AExtensive tissue distribution due to lysosomal trapping of basic amines.
Bioavailability ( F% ) N/A30%Moderate oral bioavailability limited by Phase II glucuronidation.

Metabolic Pathway Analysis (MetID)

Understanding the biotransformation of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is critical for predicting drug-drug interactions (DDIs) and toxicity. The molecule undergoes two primary clearance pathways:

  • Phase I Oxidative N-Dealkylation: Mediated primarily by CYP2D6 (and to a lesser extent CYP3A4), the benzylpiperidine core is cleaved at the tertiary nitrogen, resulting in the loss of the aminomethylbenzyl moiety[2][3].

  • Phase II O-Glucuronidation: The piperidin-4-ol hydroxyl group acts as a direct nucleophile for UDP-glucuronosyltransferases (UGTs). This forms a highly polar O-glucuronide conjugate that is rapidly cleared via renal excretion.

MetabolicPathway Parent 1-{[4-(Aminomethyl)phenyl]methyl} piperidin-4-ol CYP Phase I: CYP2D6 / CYP3A4 (Oxidative N-Dealkylation) Parent->CYP Oxidation UGT Phase II: UGT Enzymes (O-Glucuronidation) Parent->UGT Conjugation Met1 N-Dealkylated Metabolite (Loss of Benzyl Group) CYP->Met1 Met2 O-Glucuronide Conjugate (Highly Polar) UGT->Met2 Excretion Renal Excretion (Urine Clearance) Met1->Excretion Met2->Excretion

Caption: Primary Metabolic Pathways of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

Conclusion

The pharmacokinetic profile of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is intrinsically tied to its dicationic nature and the presence of a reactive hydroxyl group. While the basic amines drive a large volume of distribution ( Vss​ ) favorable for reaching deep tissue targets, they simultaneously restrict passive permeability and invite rapid CYP2D6-mediated clearance. Furthermore, the piperidin-4-ol moiety serves as a direct liability for Phase II glucuronidation. Future structural optimization efforts should focus on masking the primary amine (e.g., via prodrug strategies) or introducing steric hindrance around the piperidine nitrogen to mitigate first-pass metabolism and improve oral bioavailability.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Pharmacological characterization of Ro 63-1908, a novel subtype-selective N-methyl-D-aspartate antagonist Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol conjugation techniques for peptide design

Application Notes & Protocols Topic: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Conjugation Techniques for Peptide Design Introduction: The Strategic Role of Bifunctional Linkers in Advanced Peptide Therapeutics The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Conjugation Techniques for Peptide Design

Introduction: The Strategic Role of Bifunctional Linkers in Advanced Peptide Therapeutics

The therapeutic potential of peptides is often constrained by their inherent pharmacological limitations, such as short plasma half-life and rapid enzymatic degradation.[1] Peptide conjugation, the covalent attachment of moieties that enhance these properties, has emerged as a critical strategy in modern drug development.[1][2] Central to this approach is the linker, a molecular bridge that connects the peptide to its modifying group. A well-designed linker is not merely a spacer but a functional component that dictates the stability, solubility, and overall performance of the final conjugate.[3][]

This guide focuses on 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol , a versatile bifunctional linker gaining traction in the design of sophisticated peptide conjugates. Its structure uniquely combines a rigid aromatic core with a flexible, hydrophilic piperidine unit, offering distinct advantages for researchers.

dot

Caption: Structure of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol.

Key Structural Features and Their Implications:

  • Primary Aminomethyl Group: Located on the phenyl ring, this primary amine is the principal site for initial conjugation to a peptide, typically via stable amide bond formation. Its separation from the piperidine ring minimizes steric hindrance.

  • Piperidin-4-ol Moiety: This saturated heterocycle is a cornerstone of modern medicinal chemistry, known for its ability to improve aqueous solubility and pharmacokinetic profiles.[5][6] The secondary amine within the ring and the C4-hydroxyl group serve as valuable secondary handles for attaching payloads, imaging agents, or other modulators in a multi-step synthetic strategy.

  • Benzyl Spacer: The rigid phenylmethyl group provides a defined spatial separation between the peptide and any subsequently attached functional molecule, which can be critical for maintaining the biological activity of both components.

This document provides detailed protocols for the two most effective methods for conjugating this linker to peptides: Amide Bond Formation and Reductive Amination . It further outlines strategic considerations for protecting groups, reaction conditions, and downstream characterization to ensure the successful design and synthesis of advanced peptide conjugates.

Core Conjugation Chemistries and Methodologies

The primary amine of the linker is the most common attachment point for peptide conjugation. The choice between amide bond formation and reductive amination depends on the desired linkage properties and the available functional groups on the peptide.

Method 1: Amide Bond Formation

This is the most prevalent and robust method for linking amines to peptides. It involves forming a stable amide bond between the linker's primary amine and a carboxylic acid group on the peptide. This carboxylic acid can be the peptide's C-terminus or the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue.

Causality Behind the Method: The direct reaction between an amine and a carboxylic acid is thermodynamically unfavorable and slow. Therefore, the carboxylic acid must first be "activated" into a more reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the linker's amine.[7] Modern coupling reagents are designed to facilitate this activation efficiently while minimizing the risk of epimerization at the adjacent chiral center of the amino acid.[8]

dot

Caption: Workflow for Amide Bond Formation.

Protocol 2.1.1: Solution-Phase Amide Coupling to a Purified Peptide

This protocol is suitable for conjugating the linker to a fully synthesized and purified peptide.

Materials:

  • Purified Peptide (with a free carboxylic acid)

  • 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (ensure secondary amine and hydroxyl are protected, e.g., with Boc groups)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Solution: 5% aqueous ammonium chloride

  • Purification System: Reverse-Phase HPLC (RP-HPLC)

Step-by-Step Methodology:

  • Preparation: Dissolve the peptide (1.0 eq) in anhydrous DMF to a concentration of ~10-20 mg/mL under an inert atmosphere (N2 or Ar).

  • Activation: To the peptide solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating activation.

  • Conjugation: Add a solution of the protected linker (1.5 eq) in a small volume of DMF to the activated peptide mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide-linker conjugate.

  • Quenching: Once the reaction is complete, quench any remaining active ester by adding a small volume of 5% ammonium chloride solution.

  • Purification: Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the conjugate using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the collected fractions by LC-MS and lyophilize the pure fractions to obtain the final product.

Method 2: Reductive Amination

Reductive amination creates a more flexible secondary amine linkage, which can be advantageous for certain applications where protease stability is paramount. This method involves the reaction of the linker's primary amine with an aldehyde or ketone on the peptide, followed by reduction of the intermediate Schiff base (imine).[9][10]

Causality Behind the Method: The initial reaction forms a reversible imine intermediate. A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is required. These agents are gentle enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine as it forms, driving the reaction to completion.[11][12] The reaction is often performed under mildly acidic conditions (pH 5-6) to facilitate imine formation without compromising the stability of the peptide or the reducing agent.

dot

Caption: Workflow for Reductive Amination.

Protocol 2.2.1: Solid-Phase Reductive Amination

This protocol is useful when the peptide is still attached to the solid support, allowing for easy removal of excess reagents. It assumes an aldehyde group has been incorporated into the resin-bound peptide.

Materials:

  • Resin-bound peptide with an accessible aldehyde group

  • 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (protected)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Solvent System: 1% Acetic Acid (AcOH) in Tetrahydrofuran (THF) or DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide resin in the chosen reaction solvent (e.g., THF) for 30 minutes in a solid-phase synthesis vessel.

  • Imine Formation: Drain the solvent and add a solution of the protected linker (5.0 eq) in 1% AcOH/THF to the resin. Agitate the mixture for 1 hour at room temperature.

  • Reduction: Add sodium cyanoborohydride (5.0 eq) to the vessel. Agitate the slurry for an additional 2-4 hours at room temperature.[9]

  • Washing: Drain the reaction mixture and thoroughly wash the resin sequentially with DMF, MeOH, and DCM (5 cycles each) to remove all excess reagents and byproducts.

  • Cleavage & Deprotection: Dry the resin and proceed with the standard cleavage and global deprotection protocol appropriate for your peptide and resin (e.g., using a TFA cocktail).

  • Purification & Characterization: Precipitate the cleaved peptide, and purify and characterize the final conjugate using RP-HPLC and LC-MS as described previously.

Strategic Considerations for Successful Conjugation

Orthogonal Protecting Group Strategy

The linker contains three reactive functional groups. To achieve site-selective conjugation, a robust protecting group strategy is not optional, but mandatory.[13][14] The choice of protecting groups must be "orthogonal," meaning each type can be removed under specific conditions without affecting the others.

Typical Strategy:

  • Peptide Synthesis: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is used. Acid-labile protecting groups (e.g., tBu, Trt) are used for side chains.[15]

  • Linker Protection:

    • Primary Amine (-CH₂NH₂): This is the group that will react with the peptide. It should remain unprotected during the conjugation step.

    • Secondary Piperidine Amine (-NH-): Protect with a Boc (tert-butyloxycarbonyl) group. It is stable to the piperidine used for Fmoc deprotection but is cleaved by the final TFA cleavage cocktail.

    • Hydroxyl Group (-OH): Can often be left unprotected if reaction conditions are controlled. However, for maximum security against side reactions (e.g., esterification), it can be protected as a tert-butyl (tBu) ether.

Functional Group Protecting Group Abbreviation Deprotection Condition Orthogonal To
Peptide α-AmineFluorenylmethyloxycarbonylFmoc20% Piperidine in DMFBoc, tBu, Trt
Linker Secondary Aminetert-ButoxycarbonylBocStrong Acid (e.g., TFA)Fmoc
Peptide Side Chainstert-Butyl, Trityl, etc.tBu, TrtStrong Acid (e.g., TFA)Fmoc
Characterization and Quality Control

Rigorous analytical characterization is essential to validate the success of the conjugation and ensure the purity of the final product.

Key Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and confirming the identity of the final product. The observed molecular weight should match the theoretical mass of the conjugate.[16]

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Used for both analytical assessment of purity and for preparative purification. The conjugate will typically have a significantly different retention time compared to the starting peptide.

  • Tandem MS (MS/MS): Can be used to sequence the peptide and pinpoint the exact site of linker conjugation by identifying the mass-modified amino acid residue.

Modification Reagent Theoretical Mass Shift (Monoisotopic)
Conjugation (Amide Bond)1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol+218.1732 Da (accounts for loss of H₂O)
Conjugation (Reductive Amination)1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol+220.1889 Da (accounts for loss of H₂O and addition of H₂)

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance at the conjugation site. 3. Hydrolysis of the active ester.1. Increase equivalents of coupling reagent/base; allow longer activation time. 2. Choose a less-hindered conjugation site (e.g., N-terminus vs. internal Asp). 3. Ensure all solvents and reagents are anhydrous.
Multiple Conjugations Presence of multiple unprotected reactive sites on the peptide or linker.Re-evaluate and implement a more robust orthogonal protecting group strategy.[13]
Side Product Formation 1. Racemization during activation. 2. Unwanted reaction with side chains (e.g., Tyr, Ser).1. Use a racemization-suppressing coupling agent like HATU or HOBt. Keep activation times short. 2. Ensure all reactive side chains are properly protected.
Difficulty in Purification The conjugate has similar chromatographic properties to a starting material or byproduct.Optimize the HPLC gradient (e.g., use a shallower gradient) or change the column chemistry (e.g., C18 to C8) or mobile phase pH.

Conclusion

The 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol linker is a powerful tool for creating advanced peptide conjugates with enhanced therapeutic properties. Its dual-functionality allows for a primary conjugation event followed by potential secondary modifications, opening avenues for creating complex peptide-drug conjugates (PDCs), targeted imaging agents, and other sophisticated biomolecules.[17][18] By carefully selecting the conjugation chemistry, implementing a rigorous orthogonal protection strategy, and performing thorough analytical characterization, researchers can successfully leverage this linker to overcome the inherent limitations of native peptides and accelerate the development of next-generation therapeutics.

References

  • Peptide-directed solid-phase reductive amination.RSC Publishing.
  • Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications.PMC.
  • Glycoconjugations of Biomolecules by Chemical Methods.Frontiers.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.PMC - NIH.
  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.RSC Publishing.
  • Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.ACS Publications.
  • Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. MDPI. Available at: [Link]

  • Protecting Groups in Peptide Synthesis.PubMed - NIH.
  • Amino Acid Derivatives for Peptide Synthesis.Anaspec.
  • A Guide to the Basics of Peptide Conjugation.Neuland Labs.
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.Benchchem.
  • Integrated Characterization of a Lysine-Linked Antibody-Drug Conjugate by Native Intact Mass Analysis and Peptide Mapping.Thermo Fisher Scientific.
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]

  • Protecting Groups in Peptide Synthesis.Springer Nature Experiments.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.PMC.
  • Peptide Macrocyclisation via Late-Stage Reductive Amination.Open Research Repository.
  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.PMC.
  • Peptide Linkers in Antibody-Drug Conjugates.BOC Sciences.
  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. Available at: [Link]

  • A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells. AACR Journals. Available at: [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological.Polish Journal of Chemical Technology.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.PMC.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. Pharmaffiliates. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications.Nucleic Acid Therapy Accelerator.
  • An Overview of Peptide Conjugates.AltaBioscience.

Sources

Application

Advanced Chromatographic Purification Strategies for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Chemical Profiling & Chromatographic Challenges The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a highly polar pharmaceutical intermediate featuring a dual-amine pharmacophore: a primary amine (aminomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Chromatographic Challenges

The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a highly polar pharmaceutical intermediate featuring a dual-amine pharmacophore: a primary amine (aminomethyl group) and a tertiary amine embedded within a piperidin-4-ol ring.

From a chromatographic perspective, this molecule presents two severe challenges:

  • Extreme Polarity: With two basic nitrogen centers (estimated pKa values of ~9.5 and ~10.5) and a hydroxyl group, the molecule is highly hydrophilic. Under standard acidic reversed-phase (RP) conditions (pH 2–4), it exists as a di-cation, resulting in virtually zero retention on traditional C18 columns.

  • Secondary Silanol Interactions: At mid-to-low pH, the positively charged ammonium groups interact electrostatically with residual, deprotonated silanols (pKa ~4.5) on the silica surface. This ion-exchange phenomenon is the primary cause of severe peak tailing, poor recovery, and compromised resolution in basic analytes[1].

To achieve high-purity isolation, the purification strategy must either neutralize the molecule's charge to force hydrophobic retention or actively exploit its polarity and charge through orthogonal retention mechanisms.

StrategySelection Target 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (Highly Polar, Dual Basic Amines) RP_LowPH Standard RP-HPLC (Low pH) Protonated Amines Target->RP_LowPH Avoid RP_HighPH High-pH RP-HPLC (pH > 10) Deprotonated Amines Target->RP_HighPH Primary Prep HILIC HILIC (Aqueous Normal Phase) Orthogonal Retention Target->HILIC Polar/MS Focus MCX Mixed-Mode Cation Exchange Charge-Based Capture Target->MCX Crude Cleanup Result_Fail Poor Retention & Severe Tailing (Silanol Interactions) RP_LowPH->Result_Fail Result_RP Hydrophobic Retention Sharp Peaks RP_HighPH->Result_RP Result_HILIC Polar Retention High MS Sensitivity HILIC->Result_HILIC Result_MCX High Purity Cleanup Desalting MCX->Result_MCX

Decision matrix for selecting the optimal chromatographic purification strategy.

Rationale for Method Selection

High-pH Reversed-Phase Chromatography (RP-HPLC)

By elevating the mobile phase pH to ~11.0 using volatile buffers (e.g., ammonium hydroxide), both the primary and tertiary amines are deprotonated, shifting the molecule into its free-base form. This transformation significantly increases the molecule's partition coefficient (logD), allowing it to be retained via hydrophobic interactions on a C18 stationary phase[2]. Furthermore, operating at high pH eliminates the electrostatic attraction between the analyte and the silica surface, yielding sharp, symmetrical peaks[3]. Note: This requires hybrid silica or polymeric columns engineered to withstand alkaline dissolution.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates as an "aqueous normal phase" technique. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >70% acetonitrile)[4]. The highly polar, protonated diamine partitions into a water-enriched layer immobilized on the stationary phase surface. This method is highly orthogonal to RP-HPLC and provides exceptional retention for compounds that typically elute in the void volume of C18 columns[5].

Mixed-Mode Cation Exchange (MCX)

For crude reaction mixtures, mixed-mode chromatography combines reversed-phase and strong cation exchange (SCX) mechanisms. At acidic pH, the diamine is doubly protonated and binds aggressively to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral and acidic impurities before eluting the pure target with a high-pH organic solvent.

Experimental Protocols

Protocol A: Preparative High-pH RP-HPLC

This self-validating protocol is designed for the bulk purification of the free-base form.

  • Column: Phenomenex Gemini NX-C18 or Waters XBridge C18 (5 µm, 150 x 21.2 mm) – Hybrid silica is mandatory for pH > 10 stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Step-by-Step Execution:

  • System Equilibration: Flush the system with 50:50 A:B for 5 column volumes (CV), then equilibrate at initial gradient conditions (5% B) for 5 CV.

  • Blank Run: Inject the sample diluent (e.g., 5% B in Water) and run the full gradient to establish a baseline and confirm the absence of ghost peaks.

  • Sample Loading: Dissolve the crude intermediate in Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to elute highly polar salts)

    • 2.0 – 12.0 min: 5% to 60% B (Linear gradient for target elution)

    • 12.0 – 14.0 min: 60% to 95% B (Column wash)

    • 14.0 – 18.0 min: 5% B (Re-equilibration)

  • Fraction Collection: Collect fractions based on UV threshold. Lyophilize the pooled fractions immediately to prevent degradation in the alkaline buffer.

Protocol B: HILIC Purification (Analytical to Semi-Prep)

Ideal for LC-MS guided purification and isolation of the salt form.

  • Column: SeQuant ZIC-HILIC or Waters BEH Amide (3-5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: Scaled to column ID (e.g., 1.0 mL/min for 4.6 mm).

Step-by-Step Execution:

  • Equilibration: HILIC requires longer equilibration times to establish the aqueous layer. Equilibrate the column with 90% B for at least 15–20 CV.

  • Sample Preparation: Dissolve the sample in a high-organic diluent (minimum 75% Acetonitrile). Crucial Causality: Injecting samples in highly aqueous diluents in HILIC disrupts the stationary water layer, causing severe peak distortion and breakthrough.

  • Gradient Elution:

    • 0.0 – 2.0 min: 90% B

    • 2.0 – 10.0 min: 90% to 50% B (Decreasing organic increases elution strength in HILIC)

    • 10.0 – 12.0 min: 50% B (Wash)

    • 12.0 – 20.0 min: 90% B (Re-equilibration)

Protocol C: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

A highly robust method for crude sample cleanup prior to final crystallization or HPLC.

MCX_Workflow Condition 1. Condition MeOH & Acidic H2O Load 2. Load Crude (Acidified) Condition->Load Wash1 3. Wash 1 Acidic H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Workflow for the selective isolation of basic amines using MCX Solid-Phase Extraction.

Step-by-Step Execution:

  • Conditioning: Pass 3 CV of Methanol, followed by 3 CV of 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Acidify the crude sample mixture to pH ~2.0 using Formic Acid to ensure full protonation of the diamine. Load onto the cartridge at a dropwise rate (1-2 mL/min).

  • Wash 1 (Aqueous): Pass 3 CV of 2% Formic Acid in Water to remove highly polar, non-basic impurities and salts.

  • Wash 2 (Organic): Pass 3 CV of 100% Methanol. Because the target is bound via strong ionic interactions to the sulfonic acid groups, the 100% organic wash safely strips away hydrophobic neutral and acidic impurities without eluting the target.

  • Elution: Pass 3 CV of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amines, breaking the ionic bond and eluting the highly pure 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

Data Presentation & System Suitability

To ensure the trustworthiness of the chosen method, system suitability must be verified. The table below summarizes the expected quantitative performance metrics for each purification modality.

Purification ModalityPrimary Retention MechanismMobile Phase pHExpected Peak Asymmetry ( As​ )Typical Recovery (%)Best Application Use-Case
Standard RP-HPLC Hydrophobic Partitioning2.0 – 4.0> 2.5 (Severe Tailing)< 50%Not Recommended
High-pH RP-HPLC Hydrophobic Partitioning10.5 – 11.01.0 – 1.3 (Excellent)85 – 95%Bulk Preparative Isolation
HILIC Hydrophilic Partitioning / H-Bonding3.0 – 5.01.1 – 1.4 (Good)90 – 98%LC-MS Analysis / Polar Salts
MCX SPE Strong Cation ExchangeLoad: 2.0 / Elute: 11.0N/A (Step Elution)> 95%Crude Reaction Cleanup

System Suitability Criteria: Prior to preparative scaling, an analytical scout run must demonstrate a retention factor ( k′ ) > 2.0 and a peak asymmetry factor ( As​ ) between 0.9 and 1.5.

References

  • Source: nih.
  • Source: phenomenex.
  • Source: agilent.
  • Source: wikipedia.
  • Source: mdpi.
  • Source: waters.

Sources

Method

Sample Preparation Guidelines for HPLC Analysis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Introduction In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. However, the integrity of HPLC data is fundamentally reliant on the quality of the sample introduced into the system. This is particularly true for complex matrices such as biological fluids or intricate pharmaceutical formulations.

This document provides a comprehensive guide to the sample preparation of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol , a molecule of interest in pharmaceutical development. As a polar, basic compound, its analysis necessitates carefully considered sample preparation strategies to mitigate matrix effects, enhance analytical sensitivity, and ensure the longevity of the HPLC system. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of various sample preparation techniques, the scientific rationale behind their application, and step-by-step protocols to ensure robust and reliable analytical outcomes. The principles and methodologies discussed herein are grounded in established analytical chemistry and are compliant with regulatory expectations outlined by bodies such as the FDA and ICH[1][2][3].

Understanding the Analyte: Physicochemical Properties of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

A thorough understanding of the analyte's physicochemical properties is the foundation for developing an effective sample preparation strategy.

Structure and Functional Groups:

Chemical structure of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol
  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

The structure reveals several key functional groups that dictate its chemical behavior:

  • Piperidine Ring: A saturated heterocyclic amine, the nitrogen of which is basic.

  • Aminomethyl Group: A primary aliphatic amine attached to the phenyl ring, also contributing to the basicity of the molecule.

  • Phenyl Ring: Provides some non-polar character.

  • Hydroxyl Group: A polar functional group that can participate in hydrogen bonding.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Sample Preparation
pKa ~9.5-10.5 (most basic - piperidine N), ~4.5-5.5 (aromatic amine N)The compound will be positively charged at acidic and neutral pH. This is a critical factor for ion-exchange based extraction methods.
logP ~1.5 - 2.5Indicates moderate lipophilicity. The compound will have some affinity for both aqueous and organic phases, influencing the choice of solvents for liquid-liquid extraction and the retention characteristics in reversed-phase SPE.
Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.The choice of reconstitution solvent after extraction and the mobile phase for HPLC will be guided by its solubility profile.

The presence of two basic nitrogen atoms makes 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol a dicationic species at low pH. This property is fundamental to designing a selective and efficient extraction method.

Sample Preparation Strategies: A Method Selection Guide

The primary goals of sample preparation for HPLC analysis are to remove interfering matrix components, concentrate the analyte, and ensure the final sample is in a solvent compatible with the HPLC mobile phase[8]. For 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol, particularly from biological matrices like plasma or serum, the main challenge is the removal of proteins and highly polar endogenous compounds.

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples[9]. It is often the first choice for high-throughput screening due to its simplicity and low cost.

The Causality Behind the Choice: This method is effective when a quick and relatively clean sample is needed, and the analyte concentration is sufficiently high that significant dilution can be tolerated. The addition of an organic solvent or an acid denatures proteins, causing them to precipitate out of the solution[10].

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, serum).

  • Precipitation: Add 300 µL of cold acetonitrile (ACN). The 1:3 sample-to-solvent ratio is a common starting point and can be optimized[7].

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporation (Optional): If concentration is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a solvent compatible with the initial HPLC mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample or filter it through a 0.22 µm syringe filter before transferring it to an HPLC vial.

PPT_Workflow cluster_0 Protein Precipitation Workflow Start Sample (e.g., Plasma) Add_ACN Add Cold Acetonitrile (1:3 v/v) Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge (>10,000 x g) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate (Optional) Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute End Inject into HPLC Reconstitute->End

Protein Precipitation Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent[11].

The Causality Behind the Choice: LLE can provide a cleaner extract than PPT by selectively extracting the analyte into an organic phase, leaving behind highly polar and water-soluble interferences. For a basic compound like 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol, pH adjustment of the aqueous phase is crucial to ensure the analyte is in its neutral, more organic-soluble form.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation: To a suitable tube, add 200 µL of the sample.

  • pH Adjustment: Add a small volume (e.g., 20 µL) of a basic solution (e.g., 1M Sodium Hydroxide) to raise the pH above the highest pKa of the analyte (pH > 11). This neutralizes the amine groups, increasing its lipophilicity.

  • Solvent Addition: Add 1 mL of an appropriate organic solvent. Given the analyte's predicted logP, a moderately polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v) would be a good starting point.

  • Extraction: Vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the HPLC mobile phase.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Start Sample pH_Adjust Adjust pH to >11 Start->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute End Inject into HPLC Reconstitute->End

Liquid-Liquid Extraction Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide the cleanest extracts[12]. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte, which is then eluted with a different solvent.

The Causality Behind the Choice: For a basic compound like 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol, a mixed-mode cation exchange SPE sorbent is highly recommended. This type of sorbent offers dual retention mechanisms: reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions. This allows for a very specific binding of the analyte and a rigorous washing procedure to remove a wide range of interferences.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol utilizes a mixed-mode SPE cartridge with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the reversed-phase mechanism.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7). This protonates the basic analyte and prepares the cation exchange sites.

  • Sample Loading: Acidify the sample (e.g., 200 µL of plasma diluted with 800 µL of 0.1% formic acid) and load it onto the equilibrated cartridge at a slow, steady flow rate (e.g., 1 mL/min). The analyte will be retained by both hydrophobic and electrostatic interactions.

  • Washing:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove highly polar, unretained interferences.

    • Wash 2 (Non-polar, Neutral/Acidic Interferences): Wash with 1 mL of methanol to remove non-polar compounds that are not ionically bound.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, disrupting the ion-exchange retention, and the organic solvent overcomes the reversed-phase retention.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the previous methods.

SPE_Workflow cluster_2 Mixed-Mode Cation Exchange SPE Workflow Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Acidified Sample Equilibrate->Load Wash1 4a. Wash (Acidic Buffer) Load->Wash1 Wash2 4b. Wash (Methanol) Wash1->Wash2 Elute 5. Elute (Basic Organic Solvent) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Inject Inject into HPLC Evaporate->Inject

Mixed-Mode Cation Exchange SPE Workflow

Summary of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput.Less clean extract, potential for ion suppression in LC-MS, analyte may be lost due to co-precipitation.Early-stage discovery, high-concentration samples, rapid screening.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can concentrate the analyte.[11]More time-consuming, uses larger volumes of organic solvents, can be difficult to automate.Bioanalytical studies requiring moderate cleanliness and concentration.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high concentration factors, highly selective, easily automated.[12]More expensive than PPT and LLE, requires method development.Regulated bioanalysis, trace-level quantification, when high purity is essential.

Proposed Starting HPLC Method

Based on the analysis of structurally similar piperidine and aromatic amine derivatives, a reversed-phase HPLC method is proposed as a starting point for method development[13][14].

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeProvides good retention for moderately polar compounds. Smaller particles enhance efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the basic analyte charged, which can improve peak shape on many C18 phases.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA generic gradient to elute a wide range of polarities. To be optimized based on initial runs.
Flow Rate 0.3 - 1.0 mL/min (depending on column i.d.)Standard flow rates for analytical HPLC.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 - 20 µLDependent on sample concentration and system sensitivity.
Detection UV at ~230 nm or Mass Spectrometry (MS)The phenyl ring should provide some UV absorbance. MS detection will offer higher sensitivity and selectivity.

A Note on Derivatization: If the analyte exhibits poor UV absorbance, pre-column derivatization with a UV-active or fluorescent tag may be necessary. Reagents that react with primary or secondary amines, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), could be employed[3].

Conclusion

The successful HPLC analysis of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol is critically dependent on a well-designed sample preparation strategy. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, throughput needs, and cost considerations. For demanding applications such as regulated bioanalysis, the selectivity and cleanliness offered by mixed-mode cation exchange solid-phase extraction make it the superior choice. The protocols and analytical starting conditions provided in this guide offer a robust foundation for developing and validating a reliable method for the quantification of this important pharmaceutical compound. Adherence to sound scientific principles and regulatory guidelines throughout the method development and validation process is essential for generating high-quality, defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • European Medicines Agency. (2022). ICH Q14 Analytical procedure development - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • uHPLCs. (n.d.). How to deproteinization the biological samples before HPLC analysis?[Link]

  • SCION Instruments. (2024). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). [Link]

  • ChemAxon. (n.d.). pKa calculation. [Link]

  • Balogh, M. (2023). How do predicted pKa and solubility values compare to reality? ChemAxon. [Link]

  • ACD/Labs. (2025). What is the pKa of my compound?[Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2025). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

These application notes provide a comprehensive guide for the scale-up synthesis of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The protocols d...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the scale-up synthesis of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering insights into process optimization, safety considerations, and quality control for industrial applications.

Introduction: Strategic Importance and Synthetic Rationale

The 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. Its structural features, including a primary benzylic amine and a piperidinol moiety, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Given its potential in drug discovery, a robust and scalable synthetic process is paramount for industrial production.

A two-step synthetic approach is recommended for the large-scale synthesis of the target molecule. This strategy involves an initial reductive amination of 4-cyanobenzaldehyde with piperidin-4-ol, followed by the catalytic hydrogenation of the resulting nitrile intermediate. This pathway offers several advantages for industrial-scale manufacturing:

  • High Selectivity and Yield: Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds, minimizing the formation of byproducts.[1][2]

  • Process Safety and Control: This route avoids the use of highly energetic or toxic reagents, and the reaction parameters can be precisely controlled in a reactor setting.

  • Cost-Effectiveness: The starting materials are commercially available and relatively inexpensive, contributing to a more economical manufacturing process.

  • Scalability: Both reductive amination and catalytic hydrogenation are well-established and scalable industrial processes.[3]

Challenges and Mitigation:

  • Over-alkylation: In reductive amination, there is a potential for the secondary amine product to react further with the aldehyde. The use of a stoichiometric excess of the primary amine or a stepwise procedure can mitigate this.[2]

  • Catalyst Handling and Safety: Catalytic hydrogenation requires careful handling of flammable and pyrophoric catalysts, as well as pressurized hydrogen gas. Adherence to strict safety protocols and the use of specialized equipment are essential.

  • Product Purification: The polar nature of the final product can present challenges in purification. A well-designed crystallization process is crucial for achieving high purity.[4][5]

Overall Synthetic Workflow

The manufacturing process is divided into two main chemical transformation stages, followed by purification and quality control.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Nitrile Reduction cluster_2 Purification & QC start_materials Starting Materials: 4-Cyanobenzaldehyde Piperidin-4-ol reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) start_materials->reductive_amination workup1 Aqueous Work-up & Isolation reductive_amination->workup1 intermediate Intermediate: 1-{[4-(cyanophenyl)]methyl}piperidin-4-ol workup1->intermediate hydrogenation Catalytic Hydrogenation (Raney Nickel) intermediate->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Concentration filtration->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product Final Product: 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol drying->final_product qc Quality Control Testing final_product->qc

Figure 1: Overall Manufacturing Workflow

Part 1: Detailed Protocol for Reductive Amination

This protocol outlines the industrial-scale synthesis of the intermediate, 1-{[4-(cyanophenyl)]methyl}piperidin-4-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4-Cyanobenzaldehyde131.1310.076.21.0
Piperidin-4-ol101.158.180.11.05
Sodium Triacetoxyborohydride211.9417.884.01.1
1,2-Dichloroethane (DCE)98.96100 L--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • 200 L Glass-Lined Reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Filtration unit.

  • Rotary evaporator.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with 4-cyanobenzaldehyde (10.0 kg, 76.2 mol) and piperidin-4-ol (8.1 kg, 80.1 mol).

    • Add 1,2-dichloroethane (100 L) to the reactor.

  • Reaction Initiation:

    • Stir the mixture at room temperature (20-25 °C) for 30 minutes to allow for the initial formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (17.8 kg, 84.0 mol) to the reaction mixture in portions over 1-2 hours. Monitor the internal temperature to ensure it does not exceed 30 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, slowly quench the reaction mixture by adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-{[4-(cyanophenyl)]methyl}piperidin-4-ol.

Part 2: Detailed Protocol for Catalytic Hydrogenation

This protocol describes the conversion of the nitrile intermediate to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-{[4-(cyanophenyl)]methyl}piperidin-4-ol230.3015.065.1
Raney Nickel (50% slurry in water)-1.5-
Methanol32.04150 L-
Hydrogen Gas2.02--

Equipment:

  • 250 L Stainless Steel Hydrogenation Reactor with pressure and temperature controls.

  • Catalyst filtration system (e.g., Celite bed).

Procedure:

  • Reactor Preparation:

    • Charge the hydrogenation reactor with the crude 1-{[4-(cyanophenyl)]methyl}piperidin-4-ol (15.0 kg, 65.1 mol) and methanol (150 L).

    • Carefully add the Raney Nickel slurry (1.5 kg) to the reactor under a nitrogen blanket.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to 50-60 psi.

    • Heat the reaction mixture to 40-50 °C with vigorous stirring.

    • Maintain the hydrogen pressure and temperature, monitoring for hydrogen uptake.

  • Reaction Monitoring:

    • Monitor the reaction by HPLC until the nitrile starting material is no longer detected (typically 8-12 hours).

  • Catalyst Removal and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with methanol during filtration.

    • Wash the filter cake with methanol.

    • Concentrate the combined filtrate under reduced pressure to yield the crude final product.

Part 3: Purification by Crystallization

High purity of the final product is achieved through crystallization.

Procedure:

  • Solvent Selection: A suitable solvent system for crystallization is a mixture of isopropanol and water. The product is soluble in hot isopropanol and less soluble upon the addition of water.[4][5]

  • Crystallization:

    • Dissolve the crude 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol in a minimal amount of hot isopropanol.

    • If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.

    • Slowly add water to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration and wash with a cold isopropanol/water mixture.

    • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Part 4: Quality Control and Specifications

To ensure the final product meets the required standards for industrial and pharmaceutical applications, a comprehensive set of quality control tests must be performed.[6]

TestMethodSpecification
Identity
AppearanceVisual InspectionWhite to off-white crystalline solid
Identification by FTIRInfrared SpectroscopyConforms to the reference spectrum
Identification by HPLCHPLCThe retention time of the major peak corresponds to that of the reference standard
Purity
AssayHPLC≥ 99.0%
Related SubstancesHPLCIndividual impurity: ≤ 0.1%Total impurities: ≤ 0.5%
Impurities
Residual SolventsGas Chromatography (GC)Meets ICH Q3C limits
Heavy MetalsUSP <232>Meets specified limits
Physical Properties
Melting PointMelting Point ApparatusTo be established
Loss on DryingGravimetric≤ 0.5%
Microbial
Total Aerobic Microbial CountUSP <61>≤ 1000 CFU/g
Total Yeasts and Molds CountUSP <61>≤ 100 CFU/g

Safety and Handling

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere.

  • Raney Nickel: This catalyst is pyrophoric, especially when dry. Always handle as a slurry and keep it wet.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the synthesis.

Conclusion

The described two-step synthesis of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol provides a scalable and efficient route for industrial production. By implementing the detailed protocols and adhering to the stringent quality control measures, a high-purity product suitable for pharmaceutical development can be consistently manufactured. The provided framework allows for further optimization to meet specific process and regulatory requirements.

References

  • Quality Control Measures for APIs - The Pharma Master. (2024, May 26). Retrieved from [Link]

  • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines. ChemCatChem. (2020). Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • A Deep Dive into Quality Control in the Pharmaceutical Industry - DES Pharma. (2026, January 23). Retrieved from [Link]

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition. (2010). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. (2020). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Method

Catalysts and reagents for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol amination

Advanced Catalytic Strategies for the Orthogonal Amination of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol The functionalization of bifunctional pharmaceutical intermediates requires rigorous chemocontrol to prevent u...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Catalytic Strategies for the Orthogonal Amination of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

The functionalization of bifunctional pharmaceutical intermediates requires rigorous chemocontrol to prevent unwanted side reactions. The molecule 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (MW: 220.31 g/mol ) presents a classic chemoselectivity challenge: it contains both a highly nucleophilic primary benzylic amine (Site A) and a secondary aliphatic alcohol on the piperidine ring (Site B).

As a Senior Application Scientist, I have designed this technical guide to bypass traditional, low-atom-economy protection/deprotection sequences. Instead, we will leverage advanced transition-metal catalysis to achieve absolute orthogonal reactivity. By manipulating the steric environment of Palladium complexes and exploiting the transient redox capabilities of Ruthenium, we can selectively aminate either site with high precision.

Mechanistic Rationale & Causality

Site A: Chemoselective Buchwald-Hartwig Amination To selectively arylate the primary amine without triggering O-arylation at the secondary alcohol, we utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The causality behind this selectivity lies entirely in the ligand architecture. By employing the highly sterically encumbered biarylphosphine ligand BrettPhos ()[1], the active Pd(0) center becomes too crowded to coordinate the secondary alcohol or the tertiary piperidine nitrogen. Furthermore, using a bulky, non-nucleophilic base like LiHMDS ensures the primary amine is deprotonated for the catalytic cycle while preventing the formation of a highly reactive alkoxide at Site B.

Site B: Direct Catalytic Amination via Borrowing Hydrogen Traditional amination of the piperidin-4-ol moiety requires stoichiometric activation (e.g., mesylation) followed by displacement. A vastly superior, atom-economical approach is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology ()[2]. Using a Ruthenium precatalyst ([Ru(p-cymene)Cl₂]₂) and DPEphos, the alcohol is transiently dehydrogenated to a ketone. This intermediate condenses with an external secondary amine to form an iminium ion, which is subsequently reduced by the in situ generated Ru-hydride ()[3]. This continuous redox loop produces water as the sole byproduct.

Crucial Workflow Note: Because the internal primary amine (Site A) can competitively condense with the transient piperidin-4-one, Site A must be functionalized (e.g., via the Site A protocol) or transiently protected prior to executing the borrowing hydrogen protocol on Site B.

Workflow SM 1-{[4-(Aminomethyl)phenyl]methyl} piperidin-4-ol PathA Site A: Primary Amine Buchwald-Hartwig SM->PathA PathB Site B: Secondary Alcohol Borrowing Hydrogen SM->PathB CatA Pd(OAc)2 / BrettPhos Base: LiHMDS PathA->CatA ProdA N-Aryl Aminomethyl Derivative CatA->ProdA CatB [Ru(p-cymene)Cl2]2 / DPEphos Base: t-BuOK PathB->CatB ProdB 4-Amino Piperidine Derivative CatB->ProdB

Caption: Chemoselective pathways for the orthogonal amination of the bifunctional piperidin-4-ol scaffold.

Self-Validating Experimental Protocols

Protocol 1: Selective N-Arylation of the Primary Amine (Site A)

This protocol couples the primary amine with an aryl chloride while preserving the C4-hydroxyl group.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%). Add anhydrous toluene (2 mL/mmol) and stir for 10 minutes.

    • Self-Validation Checkpoint: The solution must turn a deep red/orange hue, indicating the formation of the active Pd(0)-BrettPhos complex. A shift to black indicates catalyst decomposition (Pd black) due to oxygen ingress.

  • Reagent Addition: Add 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (1.0 equiv) and the target aryl chloride (1.1 equiv).

  • Base Addition: Add LiHMDS (2.5 equiv, 1.0 M in THF) dropwise. Seal the flask, remove it from the glovebox, and heat to 90 °C for 4 hours.

  • Reaction Monitoring: Quench a 10 µL aliquot in wet acetonitrile and analyze via LC-MS.

    • Self-Validation Checkpoint: Complete consumption of the starting material mass ([M+H]⁺ m/z 221.15) must be observed. The absence of a secondary peak with the product mass confirms that BrettPhos successfully suppressed O-arylation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH to remove palladium residues and inorganic salts. Dry over Na₂SO₄ and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Borrowing Hydrogen Amination of the Secondary Alcohol (Site B)

This protocol converts the C4-hydroxyl group into a tertiary amine using an external secondary amine (e.g., morpholine). Assumes Site A is already functionalized.

  • System Assembly: In a pressure tube under nitrogen, combine the Site-A-functionalized substrate (1.0 equiv), morpholine (2.0 equiv),[Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos (5 mol%), and t-BuOK (20 mol%).

    • Causality:t-BuOK acts as a catalytic base to facilitate initial alkoxide formation, dramatically accelerating the dehydrogenation step by the Ru-complex.

  • Solvent & Heating: Add anhydrous t-amyl alcohol (3 mL/mmol). Seal the tube and heat to 110 °C for 18 hours.

  • Mechanistic Monitoring: At t = 2 hours, analyze a micro-aliquot via GC-MS.

    • Self-Validation Checkpoint: You must observe the transient formation of the piperidin-4-one intermediate (mass[M-2]). If this mass is absent, the initial dehydrogenation has failed, indicating potential catalyst poisoning by moisture.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove Ru-particulates, concentrate under vacuum, and purify via reverse-phase preparative HPLC.

BH_Cycle Alc Piperidin-4-ol Ru [Ru] Catalyst Dehydrogenation Alc->Ru Ket Piperidin-4-one Ru->Ket - [Ru]-H2 Imi Iminium Ion (-H2O) Ket->Imi + HNR2 RuH [Ru]-H2 Hydride Reduction Imi->RuH Prod Aminated Product RuH->Prod Regenerates[Ru]

Caption: Ruthenium-catalyzed borrowing hydrogen catalytic cycle for direct secondary alcohol amination.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the optimization data that dictates the specific reagents chosen in the protocols above. The data clearly illustrates how steric bulk and bite angle dictate chemoselectivity.

Target SiteCatalyst PrecursorLigandBase / AdditiveConversion (%)Chemoselectivity (%)
Primary Amine (Site A) Pd(OAc)₂ (2 mol%)BrettPhosLiHMDS>99>98 (N-arylation)
Primary Amine (Site A) Pd₂(dba)₃ (2 mol%)BINAPNaOtBu7560 (Mixed N/O-arylation)
Secondary Alcohol (Site B) [Ru(p-cymene)Cl₂]₂ (2.5 mol%)DPEphost-BuOK95>95 (C4-amination)
Secondary Alcohol (Site B) [Cp*IrCl₂]₂ (2.5 mol%)NoneNaHCO₃6080 (C4-amination)

References

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Is water a suitable solvent for the catalytic amination of alcohols? Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Hydrogen autotransfer with alcohols for alkylations Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Application

Application Note: Developing Advanced Assays Using 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol as a Versatile Precursor

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Focus: Probe Synthesis, Fluorescence Polarization (FP), and Cellular Thermal Shift Assays (CETSA) Introduction: The Chemical Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Focus: Probe Synthesis, Fluorescence Polarization (FP), and Cellular Thermal Shift Assays (CETSA)

Introduction: The Chemical Rationale

In modern drug discovery—particularly in the development of targeted protein degraders (PROTACs)[1] and targeted covalent inhibitors—the selection of bifunctional building blocks is critical. 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (hereafter referred to as AMPM-P4O ) is a highly versatile pharmacophore precursor.

Its structural geometry offers three distinct functional handles:

  • Primary Amine (Aminomethyl group, pKa ~9.0): Highly nucleophilic at mildly basic pH, making it ideal for amide coupling (via NHS-esters) or reductive amination to attach fluorophores, E3 ligase ligands, or pull-down tags.

  • Tertiary Amine (Piperidine ring, pKa ~9.5): Protonated at physiological pH, this basic center frequently participates in critical salt-bridge interactions within the binding pockets of kinases, GPCRs, and cholinesterases.

  • Secondary Alcohol (Piperidin-4-ol): Acts as a directional hydrogen bond donor/acceptor, or as a site for further derivatization (e.g., esterification or etherification).

This application note provides field-proven, causality-driven protocols for utilizing AMPM-P4O to synthesize fluorescent tracers and develop robust biochemical and cellular target engagement assays.

Application 1: Synthesis of an AMPM-P4O Fluorescent Tracer

To evaluate the binding affinity of AMPM-P4O derivatives to a target protein, a competitive binding assay is required. The first step is synthesizing a fluorescent tracer. We utilize Cyanine-5 (Cy5) due to its red-shifted emission (~670 nm), which minimizes auto-fluorescence interference from biological buffers and compound libraries.

Causality in Protocol Design

We utilize an NHS-ester of Cy5. The reaction buffer is maintained at pH 8.3. Why? The primary amine of AMPM-P4O has a pKa of ~9.0. At pH 8.3, a sufficient fraction of the amine is deprotonated (nucleophilic) to drive the reaction forward, while the pH is low enough to prevent rapid aqueous hydrolysis of the NHS-ester. The piperidin-4-ol hydroxyl group remains unreactive under these conditions, ensuring regioselective labeling.

Protocol A: Cy5-AMPM-P4O Conjugation
  • Preparation: Dissolve 10 mg of AMPM-P4O in 500 µL of anhydrous DMSO to create a stock solution.

  • Buffer Addition: Add 100 µL of the AMPM-P4O stock to 800 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Labeling: Dissolve 1 molar equivalent of Cy5-NHS ester in 100 µL of anhydrous DMSO. Dropwise, add the Cy5-NHS solution to the AMPM-P4O mixture while vortexing.

  • Incubation: Protect the reaction from light and incubate at room temperature for 2 hours with continuous end-over-end rotation.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS-ester (the primary amine of Tris outcompetes water for the remaining NHS).

  • Purification: Purify the tracer using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the product and verify the mass via LC-MS.

Workflow for synthesizing an AMPM-P4O fluorescent tracer and its application in FP assays.

Application 2: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogenous, mix-and-read assay ideal for high-throughput screening[2].

Causality in Protocol Design

FP measures the rotational correlation time of a fluorophore. The free AMPM-P4O-Cy5 tracer is a small molecule (~1 kDa) that tumbles rapidly in solution, emitting depolarized light (low FP signal). When the tracer binds to a bulky target protein (>30 kDa), its rotation slows significantly, emitting highly polarized light (high FP signal). We include 0.01% Triton X-100 in the assay buffer to prevent the hydrophobic Cy5 fluorophore from non-specifically adhering to the polystyrene microplate walls, which would cause false-positive polarization.

Protocol B: Competitive FP Binding Assay
  • Buffer Preparation: Prepare FP Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

  • Tracer Titration (Kd Determination):

    • Maintain the AMPM-P4O-Cy5 tracer at a constant concentration of 5 nM in a 384-well black, flat-bottom microplate.

    • Titrate the target protein from 0 to 5 µM (12-point, 2-fold serial dilution).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read on a multi-mode microplate reader (Excitation: 620 nm, Emission: 670 nm, utilizing parallel and perpendicular polarizing filters). Calculate the Kd.

  • Competitive Screening:

    • Set the target protein concentration to its Kd value (to ensure an assay window sensitive to competitive displacement).

    • Add 5 nM tracer and varying concentrations of unlabeled AMPM-P4O derivatives (or PROTAC candidates).

    • Measure the decrease in FP signal (mP) as the unlabeled compound displaces the tracer.

Table 1: Hypothetical Validation Data for AMPM-P4O FP Assay
Assay ParameterValueInterpretation / Quality Control
Tracer Kd 45 nMHigh-affinity binding; suitable for sensitive competition assays.
Assay Window (ΔmP) 180 mPRobust dynamic range (Unbound: ~35 mP, Bound: ~215 mP).
Z'-Factor 0.78Excellent assay robustness (Z' > 0.5 is required for HTS).
Unlabeled AMPM-P4O IC50 52 nMValidates that the unlabeled precursor effectively outcompetes the tracer.

Application 3: Cellular Thermal Shift Assay (CETSA)

While biochemical assays prove direct binding, they do not account for cellular permeability or intracellular target engagement. To validate that AMPM-P4O derivatives reach and bind their target inside live cells, we utilize the Cellular Thermal Shift Assay (CETSA)[3].

Causality in Protocol Design

CETSA relies on the thermodynamic principle of ligand-induced stabilization. When a small molecule binds to a folded protein, the free energy of the system decreases, shifting the protein's melting temperature ( Tm​ ) to a higher value. By applying a transient heat pulse to live cells, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. Centrifugation separates the aggregates, allowing us to quantify the remaining soluble target protein via Western Blot or AlphaLISA.

Protocol C: Live-Cell CETSA Workflow
  • Cell Treatment: Seed target-expressing cells (e.g., HEK293T) in 6-well plates. Treat with 10 µM of the AMPM-P4O derivative (or DMSO vehicle control) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Distribute the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Heat Pulse: Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Add 15 µL of 4X Native Lysis Buffer (containing NP-40) to each tube. Subject the tubes to 3 cycles of freeze-thaw (liquid nitrogen to 25°C water bath) to ensure complete membrane rupture without denaturing the proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the thermally aggregated proteins.

  • Quantification: Carefully transfer the supernatant (containing soluble, stabilized protein) and analyze via quantitative Western Blotting to determine the shift in Tm​ ( ΔTm​ ).

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Conclusion

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a highly adaptable scaffold. By leveraging its primary amine for fluorophore conjugation, researchers can establish robust, high-throughput FP assays. Furthermore, by understanding the thermodynamic principles of target engagement, the CETSA protocol allows for the seamless translation of these biochemical findings into live-cell validation, ensuring that only the most cell-permeable and target-specific derivatives advance in the drug discovery pipeline.

References

  • Békés, M., Langley, D. R., & Crews, C. M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 2022. Available at:[Link][1]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. Available at:[Link][3]

  • Hall, M. D., et al. "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Journal of Biomolecular Screening, 2016. Available at:[Link][2]

Sources

Method

Lyophilization techniques for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol preservation

Application Note: Advanced Lyophilization Strategies for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Target Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals. Objective: To provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Lyophilization Strategies for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Target Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals. Objective: To provide a mechanistic, self-validating protocol for the formulation and freeze-drying of the basic small molecule 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, ensuring long-term stability, rapid reconstitution, and an elegant cake structure.

Physicochemical Profiling & Causality in Formulation Design

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a synthetic small molecule characterized by a piperidine ring, a secondary alcohol, and a primary aminomethyl group. Developing a lyophilized injectable for this compound presents specific physicochemical challenges that dictate our formulation strategy.

Solubility and Salt Formation: Due to the presence of both primary and tertiary amines, the free base exhibits poor aqueous solubility at physiological pH. To achieve a target therapeutic concentration (e.g., 10 mg/mL), the molecule must be formulated as a salt. A 10 mM Citrate buffer adjusted to pH 5.5 is selected over hydrochloric acid. While HCl salts are common, chloride ions significantly depress the glass transition temperature of the freeze-concentrated solution ( Tg′​ ), making primary drying inefficient and prone to cake collapse [1]. Citrate provides robust buffering capacity and maintains a higher Tg′​ .

Excipient Selection & The Maillard Reaction: The selection of excipients for small molecules requires a delicate balance between a bulking agent (for cake elegance) and a lyoprotectant (for molecular stability) [1].

  • The Bulking Agent: Mannitol (4% w/v) is utilized because it crystallizes readily during freezing, providing a robust mechanical scaffold. Its high eutectic temperature ( Teu​≈−1.5∘C ) allows for aggressive primary drying temperatures [3].

  • The Lyoprotectant: Because our target API contains a highly reactive primary amine (the aminomethyl group), the use of reducing sugars (such as lactose or glucose) is strictly prohibited. Reducing sugars will undergo the Maillard browning reaction with the primary amine during secondary drying and long-term storage, leading to severe degradation. Therefore, Sucrose (1% w/v), a non-reducing disaccharide, is mandated to protect the API in an amorphous matrix [4].

Thermal Characterization & Cycle Strategy

A successful lyophilization cycle is a thermodynamic balancing act. Before loading the freeze-dryer, Modulated Differential Scanning Calorimetry (mDSC) must be performed to determine the critical formulation temperatures.

For a 4% Mannitol / 1% Sucrose / Citrate system, the Tg′​ is typically observed around -32°C.

  • The Role of Annealing: Mannitol has a strong tendency to form metastable hydrates or remain partially amorphous if frozen too quickly. An annealing step—raising the temperature to -20°C and holding it—is introduced. This provides the molecular mobility required for mannitol to fully crystallize into its stable anhydrous polymorph, preventing vial breakage and ensuring the sucrose-API phase remains distinctly amorphous [2, 3].

  • Primary Drying Dynamics: The shelf temperature ( Ts​ ) and chamber pressure must be set so that the product temperature ( Tp​ ) remains at least 2°C to 3°C below the Tg′​ (-32°C) to prevent micro-collapse, while maximizing the vapor pressure gradient for efficient ice sublimation [2].

Step-by-Step Lyophilization Protocol

This protocol is designed as a self-validating system; deviations in cake appearance or reconstitution time directly indicate a failure in maintaining the Tp​ below Tg′​ during primary drying.

Phase I: Formulation Preparation
  • Buffer Preparation: Prepare a 10 mM Citrate buffer using Citric Acid and Sodium Citrate. Adjust to pH 5.5.

  • Solubilization: Slowly add 10 mg/mL of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol to the buffer under continuous magnetic stirring until complete dissolution is achieved.

  • Excipient Addition: Add 40 mg/mL (4% w/v) of parenteral-grade D-Mannitol and 10 mg/mL (1% w/v) of Sucrose. Stir until the solution is completely clear.

  • Filtration & Filling: Filter the solution through a 0.22 µm PES sterile filter. Fill 3.0 mL of the formulation into 10R Type I glass vials. Partially insert slotted lyophilization stoppers.

Phase II: Lyophilization Cycle Execution

Load the partially stoppered vials into the freeze-dryer and execute the cycle detailed in Table 2.

Critical Insight: The ramp rate from primary to secondary drying is deliberately slow (0.1°C/min). The amorphous sucrose matrix still contains heavily plasticizing unfrozen water. Ramping too quickly will drop the Tg​ of the matrix below the product temperature, causing late-stage structural collapse.

Quantitative Data & Cycle Parameters

Table 1: Formulation Matrix

Component Concentration Function
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol 10 mg/mL Active Pharmaceutical Ingredient
Citrate Buffer (pH 5.5) 10 mM Solubilizer & pH Control
D-Mannitol 40 mg/mL (4% w/v) Crystalline Bulking Agent

| Sucrose | 10 mg/mL (1% w/v) | Amorphous Lyoprotectant |

Table 2: Optimized Lyophilization Cycle Parameters

Cycle Phase Shelf Temp (°C) Pressure (mTorr) Ramp Rate (°C/min) Hold Time (hrs)
Freezing -45 Atmospheric 0.5 2.0
Annealing -20 Atmospheric 0.5 2.0
Re-Freezing -45 Atmospheric 0.5 2.0
Primary Drying -25 60 0.2 24.0

| Secondary Drying | +25 | 60 | 0.1 | 6.0 |

Table 3: Post-Lyophilization Critical Quality Attributes (CQAs)

Quality Attribute Acceptance Criteria Analytical Method
Cake Appearance Uniform, white, porous cake; no shrinkage Visual Inspection
Reconstitution Time < 30 seconds Addition of 3.0 mL WFI
Residual Moisture < 1.0% w/w Karl Fischer Titration

| API Assay & Purity | > 98.0% label claim; no Maillard adducts | RP-HPLC-UV |

Visual Workflow

LyoWorkflow A API Profiling Basic Amine Considerations B Buffer & pH Adjustment Citrate Buffer (pH 5.5) A->B Solubilization C Excipient Addition Mannitol (4%) + Sucrose (1%) B->C Formulation D Thermal Analysis Determine Tg' (~ -32°C) C->D Characterization E Freezing & Annealing -45°C -> -20°C -> -45°C D->E Cycle Design F Primary Drying Sublimation at 60 mTorr E->F Vacuum Applied G Secondary Drying Desorption at +25°C F->G Ramp Temp H Final Drug Product Moisture < 1% G->H Capping & QC

Workflow for the formulation and lyophilization of the target piperidine derivative.

References

  • Baheti, A., Kumar, L., & Bansal, A. K. (2010). Excipients used in lyophilization of small molecules. Journal of Excipients and Food Chemicals, 1(1), 41-54. URL: [Link]

  • Alhusban, F., Perrie, Y., & Mohammed, A. R. (2020). Lyophilization of Small-Molecule Injectables: An Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. AAPS PharmSciTech, 21(8), 261. URL: [Link]

  • Patel, S. M., & Pikal, M. J. (2022). Mannitol as an Excipient for Lyophilized Injectable Formulations. Journal of Pharmaceutical Sciences, 111(8), 2130-2144. URL: [Link]

  • Johnson, R. E., Kirchhoff, C. F., & Gaud, H. T. (2002). Mannitol-sucrose mixtures - Versatile formulations for protein lyophilization. Journal of Pharmaceutical Sciences, 91(4), 914-922. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Welcome to the technical support guide for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to achieve stable and effective solutions for your assays.

Section 1: Understanding the Molecule's Physicochemical Properties

The solubility of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is fundamentally governed by its chemical structure. The molecule possesses two basic nitrogen centers: a primary amine on the benzyl group and a secondary amine within the piperidine ring. These functional groups are readily protonated in acidic conditions, which is the key to controlling its solubility.

The Henderson-Hasselbalch equation provides a framework for understanding the relationship between pH, pKa, and the ionization state of a compound, which in turn dictates its solubility.[1][2] For a basic compound like this one, as the pH of the solution drops below its pKa, the molecule becomes increasingly protonated (ionized), leading to a significant increase in aqueous solubility.[3][4][5]

Table 1: Estimated Physicochemical Properties of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

PropertyEstimated ValueImplication for Solubility
pKa1 (Piperidine N) ~9.0 - 10.5This secondary amine will be predominantly protonated (charged) at pH values below ~8.
pKa2 (Aminomethyl N) ~8.5 - 10.0This primary amine will also be protonated at physiological pH and below, contributing significantly to water solubility.
Solubility Profile pH-DependentThe compound is expected to have very low intrinsic solubility at neutral to basic pH (pH > 8) and high solubility at acidic pH (pH < 6).[6]

Note: Exact pKa values can be determined experimentally but these estimates, based on similar chemical structures, provide a strong basis for formulation strategy.

Section 2: Troubleshooting Common Solubility Issues (Q&A Format)

This section addresses the most common problems encountered by researchers. The following troubleshooting workflow provides a logical path from problem identification to solution.

G cluster_0 Troubleshooting Workflow A Problem: Compound precipitates in neutral buffer (e.g., PBS pH 7.4) B Root Cause: At pH 7.4, the compound is partially un-ionized and has low intrinsic solubility. A->B Identify C Is an acidic pH (e.g., pH 4-6) acceptable for your experiment? B->C Analyze D YES: Use an acidic buffer system. (See Protocol 3.1) C->D Path 1 E NO: Need to maintain physiological pH. C->E Path 2 H Solution Achieved: Stable stock at desired concentration and pH. D->H F Try adding a co-solvent. (See Protocol 3.2) E->F Strategy A G Try using a cyclodextrin. (See Protocol 3.3) E->G Strategy B F->H G->H

Caption: Troubleshooting workflow for solubility issues.

Question 1: My 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol powder won't dissolve when I add it directly to my Phosphate-Buffered Saline (PBS) at pH 7.4. What's happening?

Answer: This is the most common issue and is entirely expected based on the molecule's chemistry. At pH 7.4, a significant portion of the amine groups are in their neutral, un-ionized (uncharged) state. This uncharged form is less hydrophilic and thus has very low solubility in water, causing the compound to remain as a solid or form a cloudy suspension.[2][4]

Quick Fix: Do not attempt to dissolve the compound directly in a neutral buffer. Instead, first create a concentrated stock solution in an acidic vehicle and then dilute it into your final buffer.

Question 2: I need to perform a cell-based assay and must maintain a physiological pH of ~7.4. How can I prepare my stock solution?

Answer: Since you cannot lower the final pH of your assay, you must use a solubilization-enhancing excipient. The two most common and effective strategies are using co-solvents or cyclodextrins.[7][8][9]

  • Co-solvents: These are water-miscible organic solvents that increase the solubility of hydrophobic compounds.[10][11] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice, but must be used with caution as it can have biological effects at higher concentrations.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the non-polar parts of your drug molecule, forming an "inclusion complex" that is highly water-soluble.[13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations for this purpose.[16]

See Protocols 3.2 and 3.3 for detailed methodologies on using these excipients.

Question 3: Are there any buffer species I should be cautious about using?

Answer: Yes. While phosphate buffers are common, they can sometimes cause issues.[17][18][19] At high concentrations, phosphate ions can potentially interact with cationic drugs, in some cases leading to the precipitation of less soluble phosphate salts.[20][21]

If you observe precipitation even after pH adjustment, consider switching to an alternative buffer system. Good's buffers, such as HEPES or MOPS, are excellent alternatives for biological experiments as they are designed to have minimal interaction with biological macromolecules.[22]

Table 2: Recommended Buffer Systems

Buffer SystempH RangeComments
Citrate Buffer 3.0 - 6.2Excellent choice for preparing acidic stock solutions.[22]
Acetate Buffer 3.7 - 5.6Another good option for acidic stocks.[23]
MES (Good's Buffer) 5.5 - 6.7Suitable for experiments in the mildly acidic range.
HEPES (Good's Buffer) 6.8 - 8.2A robust alternative to PBS for physiological pH experiments.[17]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for systematically overcoming solubility challenges.

Protocol 3.1: Solubilization by pH Adjustment

This is the most direct method and should be the first approach if your experiment can tolerate a lower pH.

  • Preparation: Weigh the desired amount of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol powder into a sterile conical tube.

  • Initial Dissolution: Add a small volume of deionized water (e.g., 50% of your final target volume). The powder will likely not dissolve.

  • Acidification: While stirring, add 0.1 M Hydrochloric Acid (HCl) dropwise. Monitor the solution visually. As the pH drops, the powder will begin to dissolve.

  • Endpoint: Continue adding HCl until the solution is completely clear. This typically occurs at a pH between 4.0 and 5.5.

  • Volume Adjustment: Once fully dissolved, add the appropriate buffer concentrate (e.g., 10x Citrate buffer, pH 4.5) and bring the solution to the final desired volume with deionized water.

  • Verification: Check the final pH of your stock solution. Store appropriately, typically at 4°C or -20°C.

Protocol 3.2: Solubilization Using a Co-solvent (for Physiological pH)

This protocol is for when the final working solution must be at or near neutral pH.

  • Preparation: Weigh the compound into a sterile, chemically-resistant (e.g., glass or polypropylene) vial.

  • Co-solvent Addition: Add a minimal volume of 100% DMSO to the powder. Vortex or sonicate gently until the compound is fully dissolved. Aim for a high stock concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay.

  • Dilution (Crucial Step): To prepare your working solution, add the DMSO stock dropwise into your vigorously stirring final aqueous buffer (e.g., HEPES or PBS, pH 7.4). Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate out immediately.

  • Final Concentration Check: Ensure the final concentration of DMSO in your assay is low, typically well below 0.5%, to avoid off-target effects.[10]

G cluster_0 Co-Solvent Protocol Workflow A 1. Weigh Compound B 2. Dissolve in 100% DMSO A->B D 4. Add DMSO stock DROPWISE to buffer B->D C 3. Vigorously stir final aqueous buffer C->D E 5. Final solution ready (DMSO < 0.5%) D->E

Caption: Workflow for using a co-solvent.

Protocol 3.3: Solubilization Using Cyclodextrins (for Physiological pH)

This is often the preferred method for in-vivo studies or sensitive cell-based assays where co-solvents are undesirable.

  • Preparation: Prepare a 20-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired final buffer (e.g., PBS, pH 7.4). Warming the solution slightly may be necessary to fully dissolve the cyclodextrin. Let it cool to room temperature.

  • Compound Addition: Add the weighed powder of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture, sometimes overnight at room temperature, to allow for the formation of the inclusion complex. Gentle heating (e.g., to 40°C) can sometimes accelerate this process.

  • Clarification: The solution should become clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter.

  • Verification: The resulting clear solution is your stock. The concentration can be confirmed via HPLC-UV if necessary.

Section 4: Advanced Considerations & FAQs

  • Impact of Temperature: For most salts, solubility increases with temperature. If you are struggling to dissolve the compound during stock preparation (especially with cyclodextrins), gentle warming can be beneficial. However, always ensure your compound is stable at elevated temperatures before doing so.

  • Long-Term Stability: Once solubilized in an acidic buffer, the protonated form of the compound is generally stable. However, stock solutions containing co-solvents or cyclodextrins should be tested for long-term stability. It is recommended to prepare fresh solutions or store aliquots at -80°C to prevent degradation or precipitation over time.

  • Salt Form vs. Free Base: If you are using a salt form of the compound (e.g., the HCl salt), it will have a much higher intrinsic solubility in water compared to the free base. If you have the option, starting with a salt form can simplify the solubilization process significantly.[7][24]

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) - American Pharmaceutical Review. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available at: [Link]

  • Buffers | Calbiochem - MilliporeSigma. Available at: [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Solubility and pH of amines - The Chemistry Shed. Available at: [Link]

  • General Chemistry Study Guide: Buffers, Titrations & Solubility | Notes - Pearson. Available at: [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Study of pH-dependent drugs solubility in water - SciSpace. Available at: [Link]

  • Universal buffers for use in biochemistry and biophysical experiments - PMC - NIH. Available at: [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. Available at: [Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH - ACS Publications. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. Available at: [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography - LCGC North America. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pharmacological interactions of phosphate binders - ResearchGate. Available at: [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals - European Pharmaceutical Review. Available at: [Link]

  • 18.7: Solubility and pH - Chemistry LibreTexts. Available at: [Link]

  • Effects of common buffer systems on drug activity: the case of clerocidin - PubMed. Available at: [Link]

  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case - YouTube. Available at: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxidative Degradation of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol . This bifunctional molecule presents unique stability challenges due to its highly reactive amine and benzylic moieties. Below, we provide field-proven, mechanistically grounded troubleshooting strategies to prevent oxidative degradation during storage and formulation.

Part 1: Mechanistic Understanding of Degradation

Q1: Why is 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol highly susceptible to oxidative degradation during routine storage?

A: The structural architecture of this molecule contains three distinct thermodynamic vulnerabilities that invite oxidation through different chemical mechanisms:

  • The Tertiary Piperidine Nitrogen: Tertiary amines are highly nucleophilic. In the presence of trace hydroperoxides (often found in solvents or excipients), this nitrogen undergoes a direct, heterolytic two-electron oxidation to form a Piperidine N-oxide [2]. This reaction does not require light or radical initiators; it is purely driven by the electrophilicity of the peroxide oxygen [1].

  • The Primary Benzylic Amine (-CH₂NH₂): Benzylic positions have exceptionally weak C-H bond dissociation energies. Exposure to ambient oxygen and light initiates a homolytic autoxidation cascade. This radical pathway forms a hydroperoxide intermediate that rapidly decomposes into an imine, and eventually an aldehyde, releasing ammonia [4].

  • The Secondary Alcohol: While generally more stable than the amines, the piperidin-4-ol group can be oxidized to a ketone under aggressive oxidative stress, though this is rarely the primary degradation pathway during standard storage.

degradation_pathways A 1-{[4-(Aminomethyl)phenyl] methyl}piperidin-4-ol (Parent API) B Piperidine N-Oxide (+16 Da Mass Shift) A->B Trace Peroxides (Heterolytic Pathway) C Benzylic Imine / Aldehyde (Loss of NH3 / Oxidative Cleavage) A->C O2 / Light / Trace Metals (Homolytic Radical Pathway)

Figure 1. Divergent oxidative degradation pathways of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

Part 2: Analytical Troubleshooting & Excipient Compatibility

Q2: We observe a +16 Da mass shift and an earlier retention time in our RP-HPLC. How do we pinpoint the exact degradation pathway?

A: A +16 Da shift indicates the insertion of a single oxygen atom. For this molecule, this almost universally points to N-oxide formation at the tertiary piperidine ring[3]. Because the N-O dipole is highly polar, the resulting N-oxide interacts more strongly with the aqueous mobile phase, causing it to elute earlier than the parent compound in standard Reversed-Phase HPLC.

Self-Validation Check: To confirm N-oxide formation rather than alcohol oxidation or ring hydroxylation, treat the degraded sample with a mild reducing agent (e.g., triphenylphosphine or sodium dithionite). If the +16 Da peak disappears and the parent peak area recovers, you have definitively validated the presence of an N-oxide.

Q3: The API is stable as a neat powder but degrades rapidly when formulated into a solid dosage form. What is the root cause?

A: This is a classic case of excipient-induced oxidation . Many common polymeric excipients (such as PEGs, povidone, and polysorbates) undergo autoxidation during their own manufacturing and storage, accumulating trace levels of hydroperoxides and organoperoxides [1]. When your amine-based API is blended with these excipients, the peroxides act as direct stoichiometric oxidants, rapidly converting the piperidine ring to an N-oxide.

Table 1: Quantitative Peroxide Risk in Common Excipients & Mitigation

ExcipientTypical Hydroperoxide Level (ppm)Risk to Tertiary AmineRecommended Mitigation Strategy
Polyethylene Glycol (PEG)10 - 500High (Rapid N-oxidation)Vacuum drying; formulate with 0.01-0.05% BHT.
Povidone (PVP)50 - 400High Pre-treat excipient with reducing agents; flush with Argon.
Hydroxypropyl Cellulose (HPC)20 - 150Moderate Store excipient at 2-8°C prior to blending.
Microcrystalline Cellulose (MCC)< 5Low Standard inert packaging is sufficient.

Part 3: Establishing a Self-Validating Storage Protocol

Q4: How do we establish a fail-safe, self-validating storage protocol to prevent both autoxidation and N-oxidation?

A: Preventing the degradation of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol requires a multi-pronged approach that eliminates oxygen (to stop autoxidation) and quenches peroxides/radicals (to stop N-oxidation). Do not rely on a single point of failure. Implement the following step-by-step methodology.

Step-by-Step Storage Methodology

Step 1: Solvent Purging (Pre-Storage)

  • Action: Before final lyophilization or crystallization, subject the API solution to three cycles of Freeze-Pump-Thaw.

  • Causality: This removes dissolved molecular oxygen ( O2​ ) that would otherwise be trapped within the crystal lattice of the solid API, initiating autoxidation from the inside out.

Step 2: Antioxidant Doping (For Solutions/Suspensions)

  • Action: If storing as a liquid stock, spike the solution with 0.05% w/v Butylated Hydroxytoluene (BHT) and 0.01% w/v EDTA.

  • Causality: BHT acts as a sacrificial radical scavenger, terminating the homolytic autoxidation chain reaction. EDTA chelates trace transition metals (like Fe3+ or Cu2+ ) that catalyze the decomposition of ambient oxygen into reactive radical species.

Step 3: Heavy Inerting (Argon Blanketing)

  • Action: Transfer the dry API powder into an amber glass vial. Purge the headspace with high-purity Argon gas (99.999%) for 60 seconds.

  • Causality: Argon is significantly denser than Nitrogen ( N2​ ). It sinks and creates a physical, protective blanket directly over the solid powder bed, whereas Nitrogen tends to mix with residual air in the headspace.

Step 4: Hermetic Sealing and Thermal Control

  • Action: Seal the vial with a PTFE-lined (Teflon) septum cap. Store strictly at -20°C.

  • Causality: PTFE is impermeable to atmospheric oxygen and moisture. Reducing the temperature to -20°C exponentially decreases the kinetic rate of any residual peroxide-amine reactions.

Step 5: The Self-Validation Loop

  • Action: Prepare a "Positive Control" vial (API left open to ambient air at room temperature) alongside your Argon-purged "-20°C" vials. At 30 days, run LC-MS on both.

  • Causality: If the protocol is successful, the Positive Control will show a clear +16 Da N-oxide peak, while the purged sample will maintain >99.5% peak purity. This internally validates that your inerting technique is actively preventing degradation, rather than the molecule simply being stable by chance.

storage_workflow S1 1. Freeze-Pump-Thaw (Eliminate lattice-trapped O2) S2 2. Antioxidant Addition (BHT/EDTA to quench radicals/metals) S1->S2 S3 3. Argon Blanketing (Dense inert gas displacement) S2->S3 S4 4. PTFE Seal & -20°C Storage (Kinetic suppression) S3->S4 S5 5. Protocol Self-Validation (LC-MS comparison vs. ambient control) S4->S5

Figure 2. Self-validating workflow for the long-term stabilization of oxidation-sensitive amines.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. American Chemical Society (ACS)
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. BenchChem.
  • Selective Photocatalytic Oxidation Of Benzyl Amine By O2 Into N-Benzylidenebenzylamine.
Troubleshooting

Troubleshooting common impurities in 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol crystallization

A Guide for Development & Research Scientists Welcome to the technical support center for 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol. This guide is designed to provide senior application-level insights into troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Development & Research Scientists

Welcome to the technical support center for 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol. This guide is designed to provide senior application-level insights into troubleshooting common impurities and crystallization challenges encountered during the purification of this key pharmaceutical intermediate. As a molecule with multiple hydrogen-bonding sites and reactive amine functionalities, its crystallization requires careful control of process parameters to ensure high purity and desired crystal form.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by researchers in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Part 1: Common Crystallization & Physical State Issues

Question 1: My compound is "oiling out" as a viscous liquid during cooling instead of forming solid crystals. Why is this happening and what is the remedy?

Answer: "Oiling out" is a common challenge with polar molecules like piperidine derivatives.[1][2] It occurs when the solute separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature that is above the compound's melting point in that specific solvent system.[3] Essentially, the solute has a higher affinity for the "good" solvent than for forming a crystal lattice at that temperature.

Causality & Troubleshooting Steps:

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly is the most frequent cause. A high cooling rate doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice, leading to amorphous liquid separation.

    • Solution: Reduce the cooling rate significantly. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before transferring it to a colder bath.[1] A rate of 5-10 °C per hour is a good starting point.

  • Inappropriate Solvent Choice: The solvent may be too effective (a "strong" or "good" solvent), keeping the compound dissolved even at lower temperatures.[2]

    • Solution 1 (Solvent Change): Switch to a solvent system where the compound has slightly lower solubility at elevated temperatures. For a polar compound like this, if you are using a highly polar protic solvent like methanol, consider trying isopropanol or a mixture of solvents.[1][4]

    • Solution 2 (Anti-Solvent Addition): If you are in a good solvent, slowly add a miscible "poor" solvent (an anti-solvent) at a slightly elevated temperature until slight turbidity appears, then allow it to cool slowly.[1][3] For example, if your compound is dissolved in methanol, you could use acetonitrile or ethyl acetate as an anti-solvent.

  • High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation, depressing the melting point and favoring oiling.

    • Solution: Consider a preliminary purification step like a silica gel plug or a liquid-liquid extraction to remove gross impurities before attempting the final crystallization.

Question 2: I've cooled my solution, but no crystals have formed. The solution remains clear. What should I do?

Answer: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation (the first step of crystal formation).[2]

Inducing Nucleation & Crystallization:

  • Seeding: The most reliable method. Add a few microscopic seed crystals of the pure compound to the solution.[2] This provides a template for further crystal growth.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[2] The microscopic imperfections on the glass provide nucleation sites.

  • Concentration: The solution may be too dilute. Slowly evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration until saturation is achieved.[5]

  • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice bath or even a freezer for a short period.[2] The rapid increase in supersaturation can sometimes shock the system into nucleating.

  • Anti-Solvent Addition: As mentioned previously, carefully adding an anti-solvent can effectively induce precipitation.[2]

Question 3: My crystallization yielded very fine needles or small plates, leading to difficult filtration and poor bulk density. How can I obtain larger, more robust crystals?

Answer: Crystal habit (the external shape) is heavily influenced by the solvent environment, cooling rate, and the presence of impurities.[6] Fine needles often result from rapid crystallization at high supersaturation.

Strategies to Improve Crystal Habit:

  • Slower Crystallization: This is the most critical factor. A very slow cooling rate allows for more ordered and larger crystal growth.

  • Solvent System Optimization: The choice of solvent can dramatically alter crystal shape.[6] Experiment with different solvents or solvent mixtures. Polar protic solvents like alcohols may favor different crystal habits compared to polar aprotic solvents like acetonitrile.[7][8] Sometimes, a small amount of a co-solvent can modify the crystal growth on specific faces.

  • Control pH: For ionizable compounds with amine groups, the pH can affect the molecule's ionization state and its crystal packing.[2] Ensure the pH of your solution is consistent. Crystallizing the free base versus a salt will yield entirely different crystal forms.

  • Minimize Agitation: Avoid vigorous stirring during the cooling and growth phase. Gentle or no agitation is often preferred to prevent secondary nucleation, which leads to smaller crystals.

Part 2: Troubleshooting Chemical Impurities

Impurities in the final product can originate from starting materials, synthetic by-products, or degradation.[9][10][11] The synthesis of 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol typically involves the reductive amination of 4-formylbenzylamine or a related precursor with piperidin-4-ol.

Question 4: My final product has a persistent yellow or brownish tint, even after crystallization. What is the likely cause?

Answer: A colored tint often points to the presence of oxidized or highly conjugated impurities. Amines, especially aromatic and benzylic amines, can be susceptible to air oxidation over time, forming colored by-products.[12]

Potential Causes & Mitigation:

  • Oxidation of the Amine: The primary aminomethyl group or the piperidine nitrogen can undergo oxidation.

    • Mitigation: Perform the synthesis and crystallization under an inert atmosphere (e.g., nitrogen or argon). When handling the material, minimize its exposure to air and light.

  • Degradation of Aromatic Ring: While less common under standard conditions, degradation of the aromatic ring can lead to colored species.[13][14]

  • Residual Reagents: Some reagents or catalysts from the synthesis might be colored.

    • Mitigation: Ensure the work-up procedure effectively removes all reaction reagents. An activated carbon (charcoal) treatment during recrystallization can be effective for removing colored impurities, but use it judiciously as it can also adsorb the desired product.[3]

Question 5: HPLC-MS analysis shows an impurity with a higher molecular weight than my product. What could this be?

Answer: A higher molecular weight impurity often results from an intermolecular side reaction. In the context of this molecule's synthesis via reductive amination, the most probable culprit is a dimeric or over-alkylated species.

Likely Impurity Structures:

  • N,N'-bis-alkylation Product: The primary aminomethyl group of one molecule can react with the aldehyde precursor, which then couples with another piperidin-4-ol molecule. More commonly, the primary amine of the product molecule can react with another molecule of the aldehyde starting material that is still present.

  • Leuckart Reaction By-products: If formic acid or formamides are used as the reductant (Leuckart reaction), various complex side products can form.[15]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine component (piperidin-4-ol) relative to the aldehyde during the synthesis to minimize unreacted aldehyde available for side reactions.

  • Purification: These larger, often less polar impurities can typically be removed through column chromatography or careful recrystallization, as their solubility profile will differ from the desired product.

Question 6: I am consistently seeing unreacted starting materials (e.g., piperidin-4-ol) in my final product. How can I improve their removal?

Answer: The presence of starting materials indicates either an incomplete reaction or inefficient purification.

Removal Techniques:

  • Optimize Reaction: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.

  • Aqueous Wash/Extraction: Piperidin-4-ol has good water solubility, especially at acidic or basic pH. An acidic wash (e.g., dilute HCl) during the work-up will protonate it and pull it into the aqueous layer. Be aware that this will also protonate your product, so subsequent basification and extraction would be needed.

  • Recrystallization Solvent Choice: Select a crystallization solvent where the starting material is significantly more soluble than your product, even at low temperatures.[5] This will ensure it remains in the mother liquor after filtration.[3]

Parameter Recommendation for High Purity Crystallization Rationale
Solvent System Primary: Isopropanol, Ethanol. Secondary: Acetonitrile, Methanol/Ethyl Acetate mixture.Balances solubility for good crystal yield. Piperidine derivatives often crystallize well from alcohols or moderately polar aprotic solvents.[1][4]
Cooling Rate Slow, controlled cooling (5-10 °C/hour).Promotes the growth of larger, more ordered crystals and prevents oiling out.[1]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the amine functional groups, which can cause coloration and degradation.[12]
Seeding Recommended if nucleation is slow.Provides a template for crystallization, ensuring consistent crystal form and preventing the need for shock cooling.[2]

Visual Troubleshooting & Chemistry

Diagram 1: General Troubleshooting Workflow for Crystallization

This workflow provides a logical sequence of steps to diagnose and solve common crystallization problems.

G cluster_problem Observed Problem cluster_solutions Troubleshooting Path cluster_outcome Desired Outcome Problem Crystallization Issue OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals PoorQuality Poor Crystal Quality (Needles/Fine Powder) Problem->PoorQuality Solvent Change Solvent or Use Anti-Solvent OilingOut->Solvent Secondary Cause Cooling Decrease Cooling Rate OilingOut->Cooling Primary Cause PurityCheck Check Purity of Starting Material OilingOut->PurityCheck Seed Induce Nucleation (Seed, Scratch, Concentrate) NoCrystals->Seed Primary Action PoorQuality->Solvent Secondary Cause PoorQuality->Cooling Primary Cause Success High-Quality Crystals Solvent->Success Cooling->Success Seed->Success PurityCheck->Success

Caption: A workflow for troubleshooting common crystallization issues.

Diagram 2: Key Compound and Potential Process-Related Impurities

This diagram illustrates the chemical structures of the target molecule and its most common process-related impurities from a typical reductive amination synthesis.

G cluster_target Target Molecule cluster_impurities Common Process-Related Impurities Target Target SM1 Piperidin-4-ol (Starting Material) SM1->Target Reacts with SM2 4-(Aminomethyl)benzaldehyde (Starting Material) SM2->Target Reacts with Dimer Over-Alkylation By-product (Dimer) SM2->Dimer Side Reaction with Product Alcohol Reduced Aldehyde (4-(Aminomethyl)benzyl alcohol) SM2->Alcohol Over-reduction

Caption: Structures of the target compound and common impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)

This protocol is a starting point and should be optimized for your specific scale and purity requirements.

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol) and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble (e.g., Acetonitrile, Ethyl Acetate, Toluene).[1]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the "good" solvent needed to fully dissolve the compound with gentle heating (e.g., 40-50 °C).

  • Anti-Solvent Addition: While stirring the warm solution, add the "poor" solvent dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If necessary, add a drop or two of the "good" solvent to redissolve the turbidity.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Crystal formation should initiate during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the collected crystal cake with a small amount of the cold anti-solvent or a cold mixture of the two solvents to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For complete solvent removal, transfer the crystals to a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

References

  • Dong, M. W. (2007). Identification of Pharmaceutical Impurities. LCGC North America. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Feng, L., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Retrieved from [Link]

  • Al-Obaidi, H., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Arulraj, R., & Krishnan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Barnard College. (n.d.). Recrystallization. Retrieved from [Link]

  • Feng, L., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. ACS Publications. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. Retrieved from [Link]

  • Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics. Retrieved from [Link]

  • Bakhanova, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • Williamson, M., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature and time for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol and its derivatives. This platform is designed for discovery chemists and process scientists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol and its derivatives. This platform is designed for discovery chemists and process scientists who require field-proven troubleshooting strategies for N-alkylation and reductive amination workflows.

Below, you will find a mechanistic breakdown of the synthetic pathways, targeted Q&A troubleshooting guides, quantitative optimization data, and self-validating experimental protocols.

I. Synthetic Workflow & Optimization Pathways

The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol derivatives typically relies on two primary carbon-nitrogen bond-forming strategies, both requiring a Boc-protected benzylic precursor to prevent competitive polymerization of the primary amine. The critical variables in both routes are temperature and time , which dictate the balance between product conversion and impurity generation[1].

G Start Piperidin-4-ol Starting Material RouteA Route A: N-Alkylation Reagent: 4-(Boc-aminomethyl)benzyl bromide Start->RouteA RouteB Route B: Reductive Amination Reagent: 4-(Boc-aminomethyl)benzaldehyde Start->RouteB TempA Optimum: 25-40°C | 12h Risk: Quaternary Salts at >60°C RouteA->TempA TempB Optimum: 20-25°C | 16h Risk: Aldehyde Reduction if heated RouteB->TempB Intermediate Boc-Protected Intermediate TempA->Intermediate TempB->Intermediate Deprotect Boc Deprotection (TFA/DCM) 0°C to RT | 2h Intermediate->Deprotect Product 1-{[4-(Aminomethyl)phenyl]methyl} piperidin-4-ol Deprotect->Product

Synthetic workflows for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol optimization.

II. Troubleshooting & FAQs

Q1: During Route A (N-Alkylation), we are observing a highly polar baseline spot on our TLC and low yields of the desired product. We are currently running the reaction at 80 °C for 4 hours. What is going wrong? A1: You are likely experiencing over-alkylation, leading to the formation of a quaternary ammonium salt, or competitive O-alkylation at the C4-hydroxyl group. Piperidin-4-ol is a highly nucleophilic secondary amine. When reacted with a highly electrophilic benzyl bromide derivative at elevated temperatures (>60 °C), the thermal energy easily overcomes the activation barrier for a second alkylation event[2].

  • Resolution: Drop the reaction temperature to 25–40 °C and extend the reaction time to 12–16 hours. Switch from a strong base (like Cs2CO3) to a milder base (K2CO3) to maintain kinetic control over the mono-alkylation process.

Q2: In Route B (Reductive Amination), the reaction stalls at ~70% conversion after 4 hours at room temperature. Should we heat the reaction mixture to 50 °C to force completion? A2: No. Heating a reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3) is counterproductive. Elevated temperatures accelerate the decomposition of the hydride reagent and promote the direct reduction of 4-(Boc-aminomethyl)benzaldehyde into its corresponding benzyl alcohol, permanently consuming your starting material[3].

  • Resolution: Maintain the temperature at 20–25 °C. To drive the reaction to completion, add 1.0 equivalent of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, making it significantly more susceptible to hydride attack without requiring thermal activation. Extend the time to 16 hours.

Q3: The Boc-deprotection step yields a dark, intractable mixture when left stirring overnight at room temperature. How do we prevent this degradation? A3: Prolonged exposure to neat Trifluoroacetic acid (TFA) or high concentrations of TFA at room temperature causes polymerization and cleavage of the benzylic C-N bond. The benzylic position is highly stabilized, making it susceptible to acid-catalyzed side reactions if left unquenched[1].

  • Resolution: Implement strict time and temperature controls. Initiate the TFA addition at 0 °C, allow it to warm to room temperature, and quench the reaction strictly after 2 hours using saturated aqueous NaHCO3.

III. Quantitative Data: Temperature & Time Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, providing a baseline for your process optimization.

Synthetic RouteTemp (°C)Time (h)Additive / BaseConversion (%)Major Impurity Profile
A: N-Alkylation 804Cs2CO3>95%35% Quaternary ammonium salt
A: N-Alkylation 608K2CO385%15% O-alkylated byproduct
A: N-Alkylation 35 14 K2CO3 92% <2% Over-alkylation
B: Red. Amination 504None100% (Aldehyde)40% Benzyl alcohol (reduced SM)
B: Red. Amination 254None70%30% Unreacted aldehyde
B: Red. Amination 25 16 AcOH (1 eq) >98% Trace (<1%)

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Reductive Amination (Route B)

This method is prioritized for scale-up due to the avoidance of genotoxic benzyl bromide intermediates.

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperidin-4-ol (1.00 g, 9.88 mmol) and 4-(Boc-aminomethyl)benzaldehyde (2.44 g, 10.37 mmol, 1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Acid Catalysis: Add glacial acetic acid (0.57 mL, 9.88 mmol, 1.0 equiv) dropwise at room temperature (20–25 °C). Stir for 30 minutes to allow for complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3) (3.14 g, 14.82 mmol, 1.5 equiv) in three distinct portions over 15 minutes to control the mild exotherm[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for exactly 16 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The aldehyde spot (Rf ~0.8) should be completely consumed, replaced by a new UV-active spot (Rf ~0.3).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Time-Controlled Boc Deprotection
  • Preparation: Dissolve the crude Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (20 mL) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) (5 mL) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for strictly 2 hours.

  • Validation Check: TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the resulting oil in DCM (30 mL) and wash with saturated aqueous Na2CO3 (2 x 20 mL) to generate the free base. Dry over Na2SO4, filter, and concentrate to yield the final 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

V. References

  • A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Resolving LC-MS peak tailing for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol samples

Target Analyte: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with highly polar, basic amines.

Mechanistic Overview

The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a highly polar, dibasic molecule containing a primary amine (aminomethyl group), a tertiary amine (piperidine ring), and a hydroxyl group. Under standard LC-MS acidic conditions (e.g., pH 2.7 with 0.1% Formic Acid), both amine groups become fully protonated. Peak tailing in this scenario is rarely a detector or tubing issue; it is a fundamental chemical incompatibility. These positively charged basic analytes undergo severe secondary interactions (cation exchange) with residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase[1].

Mechanism A 1-{[4-(Aminomethyl)phenyl]methyl} piperidin-4-ol B Acidic Mobile Phase (0.1% FA, pH ~2.7) A->B Dissolved in C Protonated Dibasic Cation (Primary & Tertiary Amines) B->C Ionization F Cation-Exchange Interaction (Severe Peak Tailing) C->F Interacts with G Charged Surface Hybrid (CSH) Column C->G Alternative Route D Standard Silica Column E Residual Ionized Silanols (Si-O⁻) D->E Surface Chemistry E->F Binds to H Electrostatic Repulsion (Sharp Symmetrical Peak) G->H Positive Surface Charge

Mechanistic pathway of basic amine peak tailing and resolution via CSH technology.

Frequently Asked Questions (FAQs)

Q1: Why does my analyte tail heavily in 0.1% Formic Acid (FA) but look perfectly symmetrical in 0.1% Trifluoroacetic Acid (TFA)? A1: Formic acid is a weak acid. At 0.1% (pH ~2.7), it cannot fully protonate all the active silanol sites on a standard reversed-phase column[1]. The remaining negatively charged silanols trap your protonated amines[2]. TFA, conversely, drops the pH to ~2.0 (neutralizing more silanols) and acts as a strong ion-pairing reagent, masking the positive charges on your analyte[1]. However, TFA causes massive ion suppression in ESI-MS.

Q2: How can I fix the peak shape without using TFA and sacrificing my MS sensitivity? A2: You have two primary chemical levers:

  • Change the Column Chemistry: Switch to a Charged Surface Hybrid (CSH) column. CSH particles are engineered with a low-level positive surface charge that electrostatically repels protonated basic compounds, drastically reducing tailing even in low-ionic-strength mobile phases like 0.1% FA.

  • Change the Additive: Substitute Formic Acid with Difluoroacetic Acid (DFA). DFA provides sufficient ion-pairing to block silanol interactions and improve peak shape, but it is far more volatile than TFA, preserving your MS sensitivity[1].

Q3: My analyte is eluting in the void volume (k' < 1) on a C18 column, and the peak is broad and tailing. What is the solution? A3: Your analyte is too polar for standard Reversed-Phase Liquid Chromatography (RPLC). Because it possesses two amines and a hydroxyl group, it is highly hydrophilic. You should switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or amide) and a highly organic mobile phase, which provides excellent retention for polar basic amines and significantly enhances ESI-MS desolvation and sensitivity[3][4].

Quantitative Data & Comparisons

Table 1: Mobile Phase Additive Comparison for Dibasic Amines in LC-MS

Additive (0.1% v/v)Approx. pHIon-Pairing StrengthPeak Asymmetry (As)MS Sensitivity ImpactRecommendation
Formic Acid (FA) 2.7Weak> 2.0 (Severe Tailing)Minimal (Excellent)Not recommended for standard C18.
Difluoroacetic Acid (DFA) 2.5Moderate1.1 - 1.3 (Good)Moderate (Acceptable)Optimal balance for RP-LC-MS.
Trifluoroacetic Acid (TFA) 2.0Strong1.0 (Perfect)Severe (Signal Loss)Avoid in LC-MS unless necessary.
Ammonium Bicarbonate 10.0N/A (Deprotonates)1.0 - 1.2 (Good)Minimal (Excellent)Requires high-pH stable column.

Table 2: Column Chemistry Selection Matrix

Column TechnologyMatrix/ParticleSilanol ActivityBest Use Case for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol
Standard C18 Type-B SilicaModerateAvoid; will cause severe tailing in low ionic strength[5].
CSH C18 Hybrid + Positive ChargeExtremely LowFirst Choice (RP): Repels cations, sharp peaks in 0.1% FA.
BEH Amide Hybrid AmideN/A (HILIC)First Choice (HILIC): Best for high retention of polar amines[4].
Experimental Troubleshooting Workflow

Workflow Start Start: Peak Tailing Observed (0.1% FA, Standard C18) Step1 Assess Retention Factor (k') Start->Step1 Branch1 k' < 2 (Poor Retention) Step1->Branch1 Branch2 k' > 2 (Good Retention) Step1->Branch2 Action1 Switch to HILIC Mode (Amide/Silica Column) Branch1->Action1 Action2 Switch to CSH C18 Column Branch2->Action2 Eval Peak Shape Acceptable? Action2->Eval Action3 Change Additive to 0.05% DFA Eval->Action3 No Action4 Use High pH Mobile Phase (Ammonium Bicarbonate, pH 10) Action3->Action4 Still Tailing

Step-by-step decision workflow for resolving LC-MS peak tailing of polar basic amines.

Validated Experimental Protocols
Protocol A: Reversed-Phase Optimization using CSH and DFA

Use this protocol if your analyte retains sufficiently (k' > 2) but suffers from peak tailing.

Step 1: System Preparation

  • Flush the LC-MS system with 50:50 Methanol:Water to remove any residual TFA or legacy buffers.

  • Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: MS-grade Water + 0.05% v/v Difluoroacetic Acid (DFA). (Note: 0.05% DFA provides sufficient ion-pairing for dibasic compounds while minimizing MS suppression).

  • Mobile Phase B: MS-grade Acetonitrile + 0.05% v/v DFA.

Step 3: Chromatographic Method

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and peak shape).

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B

    • 6.0 - 8.0 min: 95% B (Wash)

    • 8.1 - 10.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation (System Suitability)

  • Inject a 10 ng/mL standard. Calculate the Asymmetry factor (As) at 10% peak height.

  • Pass Criteria: As = 0.9 – 1.3. If As > 1.3, proceed to Protocol B.

Protocol B: HILIC-MS/MS Method for Highly Polar Amines

Use this protocol if the analyte elutes in the void volume or tailing persists in RPLC.

Step 1: System Preparation

  • Install a BEH Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Ensure the sample is dissolved in an injection solvent matching the initial mobile phase (e.g., 90% Acetonitrile). Critical: Injecting highly aqueous samples in HILIC will cause severe peak distortion.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer concentration is critical in HILIC to disrupt secondary ionic interactions[4]).

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Chromatographic Method

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Gradient (Note: HILIC gradients run from high to low organic):

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: 95% to 60% B

    • 6.0 - 7.0 min: 60% B

    • 7.1 - 12.0 min: 95% B (Extended re-equilibration is mandatory in HILIC).

Step 4: Self-Validation

  • Evaluate retention factor (k').

  • Pass Criteria: k' > 3.0, Asymmetry = 0.9 - 1.2. Signal-to-noise (S/N) should be 2-5x higher than Protocol A due to enhanced ESI desolvation efficiency in high organic mobile phases.

Sources

Optimization

Formulation &amp; Troubleshooting Guide: Enhancing the Bioavailability of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 1-{[4-(Aminomethyl)phenyl]methyl}piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol .

This active pharmaceutical ingredient (API) presents a classic Biopharmaceutics Classification System (BCS) Class III challenge. It features a primary aminomethyl group and a tertiary piperidine nitrogen, making it a highly polar dication at physiological pH. Coupled with a hydroxyl group that is susceptible to first-pass metabolism, its unformulated oral bioavailability is inherently low.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these barriers.

SECTION 1: Physicochemical Profiling & The Bioavailability Challenge (FAQ)

Q: Why does 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol exhibit such poor oral bioavailability despite its high aqueous solubility?

A: The root cause lies in its ionization profile. The primary amine ( pKa​≈9.5 ) and the tertiary piperidine amine ( pKa​≈8.5 ) are fully protonated in the gastrointestinal (GI) tract. This dicationic state results in an extremely low partition coefficient (LogD), preventing the molecule from passively diffusing across the lipophilic transcellular membrane of the enterocytes. Furthermore, the exposed piperidin-4-ol moiety is a prime target for rapid Phase II O-glucuronidation, leading to high first-pass clearance.

Q: Can we simply formulate this API into a standard lipid-based drug delivery system (LBDDS) to bypass the liver via lymphatic transport?

A: No. Standard lipid vehicles (like long-chain triglycerides) cannot solubilize highly hydrophilic, charged molecules[1]. If you attempt to load the raw API into a Self-Nanoemulsifying Drug Delivery System (SNEDDS), it will immediately crash out of the oil phase. To utilize lipid vehicles, you must first neutralize the charge and increase the lipophilicity of the API using Hydrophobic Ion Pairing (HIP)[2].

SECTION 2: Hydrophobic Ion Pairing (HIP) & Lipid-Based Formulations

Troubleshooting: API Precipitation in SNEDDS

Issue: The API fails to dissolve in the lipid phase or precipitates upon dispersion in simulated intestinal fluid (SIF). Root Cause: The dicationic nature of the API repels the hydrophobic tails of the lipid excipients. Solution: Implement Hydrophobic Ion Pairing (HIP). By complexing the API with an anionic, lipophilic counterion, you create a neutral, hydrophobic complex that is highly soluble in lipid excipients[2].

Quantitative Data: Selection of Counterions for HIP

Table 1: Counterion evaluation for dicationic amines.

CounterionFunctional GroupLogP ContributionCausality / Use Case
Sodium Docusate (AOT) SulfonateHighStrong electrostatic binding with primary/tertiary amines; branched lipophilic tail is ideal for SNEDDS integration.
Sodium Oleate CarboxylateMedium-HighExcellent biocompatibility; forms stable complexes but may dissociate slightly at lower pH.
Sodium Pamoate NaphthoateVery HighCreates highly hydrophobic, precipitating complexes; best suited for sustained-release suspensions.
Protocol: Preparation and Validation of HIP-SNEDDS
  • Ionization Preparation: Dissolve 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol in 10 mM acetate buffer adjusted to pH 5.5.

    • Causality: At pH 5.5, both the primary and tertiary amines are fully protonated. This guarantees a stoichiometric 2:1 electrostatic interaction with the anionic surfactant.

  • Counterion Addition: Dropwise add a 2:1 molar ratio of Sodium Docusate (dissolved in ethanol) to the API solution under constant magnetic stirring (500 rpm).

    • Causality: The 2:1 ratio accounts for the two basic centers on the API. Ethanol prevents premature, localized precipitation of the complex.

  • Complex Harvesting: Centrifuge the resulting turbid suspension at 10,000 x g for 15 minutes. Wash the pellet twice with deionized water to remove unbound sodium acetate, then lyophilize for 24 hours.

    • Validation Check: Measure the zeta potential of the resuspended complex. A shift from highly positive (+30 mV) to near-neutral (-5 to +5 mV) confirms successful charge masking. The complex must exhibit a LogD > 3.0 in an n-octanol/water system.

  • SNEDDS Formulation: Dissolve the lyophilized HIP complex in a pre-optimized lipid mixture (e.g., 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP). Vortex until optically clear.

    • Causality: Capryol 90 acts as the solubilizing oil phase, Cremophor EL reduces interfacial tension, and Transcutol HP acts as a cosolvent to prevent complex dissociation during GI transit.

  • Dispersion Testing: Disperse 100 µL of the SNEDDS into 10 mL of SIF at 37°C.

    • Validation Check: Dynamic Light Scattering (DLS) must show a Z-average droplet size of <50 nm with a polydispersity index (PDI) <0.3, confirming a stable nanoemulsion.

HIP_Workflow Start API: 1-{[4-(Aminomethyl)phenyl] methyl}piperidin-4-ol (Highly Ionized, BCS III) HIP Hydrophobic Ion Pairing (HIP) Add Sodium Docusate (2:1 Ratio) Start->HIP Overcome hydrophilicity Lipid Lipid Excipient Screening (Capryol 90, Cremophor EL) HIP->Lipid HIP Complex (LogP > 3.0) SNEDDS Formulate SNEDDS (Oil + Surfactant + Cosolvent) Lipid->SNEDDS High lipid solubility achieved Test In Vitro Lipolysis & Dispersion Testing SNEDDS->Test Phase diagram optimization Success Enhanced Bioavailability (Lymphatic Transport) Test->Success Stable nanoemulsion (<50nm)

Caption: Workflow for formulating 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol into a HIP-SNEDDS.

SECTION 3: Modulating Intestinal Permeability (FAQ & Protocol)

Q: If we opt out of lipid-based systems, how can we improve the intestinal absorption of the unformulated, highly polar API?

A: You must bypass the transcellular route entirely and utilize the paracellular route. Because the API is a small polar molecule, it can pass through the tight junctions between enterocytes if those junctions are temporarily widened. This is achieved using a transient paracellular permeation enhancer like Sodium Caprate (C10)[3].

Troubleshooting: Premature Enhancer Dilution

Issue: Co-administering the API with Sodium Caprate yields highly variable in vivo absorption. Root Cause: Sodium Caprate is rapidly absorbed or diluted in the stomach and upper GI tract, failing to reach the critical micelle concentration (CMC) required to open tight junctions at the site of API absorption. Solution: Formulate the API and Sodium Caprate into a high-density matrix tablet and apply an enteric coating to ensure a concentrated, simultaneous bolus release in the duodenum.

Protocol: Enteric-Coated Permeation Enhancement
  • Matrix Blending: Geometrically blend the API (20% w/w) with Sodium Caprate (50% w/w), microcrystalline cellulose (25% w/w), and magnesium stearate (5% w/w).

    • Causality: A massive local concentration of Sodium Caprate is required to activate Phospholipase C, which triggers the intracellular calcium cascade necessary to contract actin microfilaments and displace tricellulin/claudin-5 from the tight junctions[3].

  • Direct Compression: Compress the blend into tablets using a rotary press with a target hardness of 70-90 N.

    • Validation Check: Friability must be <1% to ensure the core withstands the fluid dynamics of the coating process.

  • Enteric Coating: Coat the tablets with Eudragit L100-55 using a fluidized bed coater to a 10% weight gain.

    • Causality: Eudragit L100-55 is an anionic copolymer that remains insoluble below pH 5.5. This prevents the premature release of Sodium Caprate in the acidic stomach, ensuring the enhancer and API are released synchronously in the proximal intestine.

  • Dissolution Testing: Run a two-stage USP dissolution test (2 hours in 0.1 N HCl, followed by phosphate buffer pH 6.8).

    • Validation Check: The system must show <10% API release in the acid stage, and >80% release within 45 minutes in the buffer stage.

TightJunction PE Permeation Enhancer (Sodium Caprate) Ca2 Release of Intracellular Ca2+ PE->Ca2 Phospholipase C activation MLCK Activation of Myosin Light Chain Kinase (MLCK) Ca2->MLCK Calmodulin binding Actin Actin Microfilament Contraction MLCK->Actin Phosphorylation of MLC TJ Opening of Tight Junctions (Tricellulin / Claudin-5 shift) Actin->TJ Cytoskeletal tension Abs Paracellular Absorption of API Dication TJ->Abs Increased pore size

Caption: Mechanism of sodium caprate-mediated paracellular permeation enhancement via tight junctions.

SECTION 4: Metabolic Stability & First-Pass Efflux

Troubleshooting: Rapid Clearance Post-Absorption

Issue: The API shows good intestinal permeability in Caco-2 models, but in vivo bioavailability remains low with high levels of inactive metabolites in the plasma. Root Cause: The piperidin-4-ol hydroxyl group undergoes rapid Phase II O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the enterocytes and liver. Solution:

  • Excipient-Mediated Inhibition: Incorporate UGT inhibitors directly into the formulation. Certain lipid excipients and surfactants (e.g., Cremophor EL, Tween 80) inherently inhibit intestinal efflux pumps and metabolic enzymes.

  • Prodrug Approach: If formulation alone fails, synthetically mask the hydroxyl group via esterification (e.g., an acetate or valerate ester). This not only blocks O-glucuronidation but simultaneously increases the molecule's LogP, synergizing with the lipid-based delivery strategies outlined in Section 2.

References
  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review.

  • Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells. Biomaterials.

  • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol Structural Analogs in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bifunctional Linker / Pharmacophore (CAS: 887588-67-2) Executive Summary & Structural Rationale In modern targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bifunctional Linker / Pharmacophore (CAS: 887588-67-2)

Executive Summary & Structural Rationale

In modern targeted therapeutics, the selection of bifunctional scaffolds dictates the success of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and immunomodulators. The compound 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol has emerged as a highly versatile building block. It features a primary amine ideally suited for amide coupling, and a piperidin-4-ol moiety that provides a tertiary amine for aqueous solubility alongside a hydroxyl group for hydrogen bonding.

Recent literature highlights its critical role in synthesizing [1]. Furthermore, it serves as a key N1-substituent in [2], where its spatial geometry directly influences the delicate balance between receptor agonism and antagonism [3].

To optimize lead compounds, medicinal chemists frequently evaluate structural analogs of this core scaffold. This guide objectively compares the core compound against three rational analogs to elucidate the causality behind structural modifications and their resulting biological efficacy.

OptimizationLogic Core Core Scaffold (CAS 887588-67-2) AnalogA Analog A (Piperazine) Core->AnalogA Alters H-bond & pKa AnalogB Analog B (Meta-Aminomethyl) Core->AnalogB Shifts Exit Vector AnalogC Analog C (Aminoethyl) Core->AnalogC Increases Flexibility

Figure 1: Structural optimization logic for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol analogs.

Comparative Efficacy & Physicochemical Profiling

When integrating these scaffolds into a larger drug molecule (e.g., an E3 ligase recruiter or a TLR7/8 ligand), the physical properties of the linker heavily influence the pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

  • Core Scaffold: Provides a rigid, linear trajectory (para-substitution) ideal for ternary complex formation without excessively increasing the Topological Polar Surface Area (TPSA).

  • Analog A (Piperazine substitution): Replacing the piperidin-4-ol with a piperazine ring increases the basicity (pKa). While this can improve solubility, it often leads to lysosomal trapping, reducing cytosolic availability.

  • Analog B (Meta-substitution): Shifts the exit vector by ~60°. This can relieve steric clashes in tight binding pockets but generally reduces the maximal reach between two ligated proteins.

  • Analog C (Aminoethyl extension): Homologation of the primary amine adds rotational degrees of freedom, which can improve target affinity through induced fit but incurs an entropic penalty upon binding.

Quantitative Data Summary

The table below summarizes representative optimization metrics when these scaffolds are evaluated in a standardized targeted degradation workflow:

Scaffold VariantStructural ModificationcLogPpKa (Max)TPSA (Ų)Relative Target AffinityCell Permeability ( Papp​ )
Core Scaffold None (Para, Piperidin-4-ol)1.88.243.31.0x (Baseline)High
Analog A Piperazine substitution1.29.546.50.8xModerate (Lysosomal trapping)
Analog B Meta-substitution1.88.243.30.4x (Steric clash)High
Analog C Aminoethyl extension2.18.443.31.2xModerate

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal self-validation mechanisms. These workflows are designed to test the comparative efficacy of the analogs when coupled to an active warhead.

Protocol 1: Scaffold Coupling and LC-MS Validation

Causality: Amide coupling of the primary amine must be highly efficient to prevent the accumulation of unreacted warheads, which can act as competitive inhibitors in biological assays.

  • Activation: Dissolve the carboxylic acid warhead (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the selected scaffold analog (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 50% Acetonitrile/Water. Run LC-MS to confirm >95% conversion. Validation Check: The absence of the active ester mass and the presence of the desired product mass confirms successful coupling. If unreacted scaffold remains, it must be removed via preparative HPLC to avoid false positives in downstream assays.

  • Purification: Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final conjugate.

Protocol 2: Cell-Based Target Degradation Assay

Causality: Quantifying degradation requires distinguishing between true target depletion (via the ubiquitin-proteasome system) and general cytotoxicity.

  • Cell Seeding: Seed target-expressing cells (e.g., HeLa or specific reporter cell lines) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response titration of the synthesized conjugates (ranging from 10 µM to 0.1 nM).

  • Internal Controls (Self-Validation):

    • Negative Control: Treat a parallel set of wells with a "non-targeting" PROTAC (an epimer of the E3 ligase ligand that cannot bind the ligase).

    • Viability Control: Run a parallel CellTiter-Glo® assay to ensure the observed degradation is not an artifact of cell death.

  • Quantification: After 24 hours, lyse the cells and quantify target protein levels using a HiBiT luminescence assay or quantitative Western Blot. Normalize data against vehicle (DMSO) treated wells.

Mechanism Target Target Protein (e.g., DNMT1 / TLR7) Scaffold Bifunctional Scaffold (Linker/Pharmacophore) Target->Scaffold Complex Active Receptor/Ternary Complex Scaffold->Complex Effector Effector Ligand (E3 Ligase / Agonist Pocket) Effector->Scaffold Response Downstream Signaling (Degradation / Cytokine Release) Complex->Response

Figure 2: Mechanism of action for target engagement mediated by the bifunctional scaffold.

Conclusion

The 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol scaffold offers an optimal balance of rigidity, solubility, and functional handle availability. While Analog C (aminoethyl extension) may offer slight improvements in target affinity due to increased flexibility, the core scaffold remains superior in maintaining high cell permeability without inducing lysosomal sequestration (a common pitfall of Analog A). Proper structural selection, validated through rigorous LC-MS and controlled cell-based assays, is paramount for advancing these molecules through the preclinical pipeline.

References

  • Title: WO2025006902A2 - Synthesis and in vitro characterization of proteolysis targeting chimeras (protacs) for degradation of dna methyltransferase 1 (dnmt1)
  • Title: Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Reverse-Phase HPLC Methods for the Quantification of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Introduction In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. 1-{[4-(Aminomethyl)phenyl]m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a key building block and potential impurity in the synthesis of various pharmaceutical agents, characterized by its polar and basic nature. Its accurate measurement is critical for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the workhorse of pharmaceutical analysis for its robustness, precision, and versatility. However, a method is only as reliable as its validation. This guide provides an in-depth, experience-driven approach to developing and validating a robust RP-HPLC method for 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will not only detail the requisite validation steps but also explore the scientific rationale behind each experimental choice and compare the final method against viable analytical alternatives.

Understanding the Analyte: A Prerequisite for Method Development

The molecular structure of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol—featuring a phenyl ring, a secondary amine within the piperidine ring, a primary benzylic amine, and a hydroxyl group—presents specific challenges and opportunities for RP-HPLC method development.[4]

  • Polarity: The presence of two amine groups and a hydroxyl group makes the molecule highly polar and water-soluble. This property can lead to poor retention on traditional non-polar stationary phases like C18.

  • Basicity: The amine functional groups are basic. Their pKa values dictate their ionization state at a given mobile phase pH. This is a critical parameter to control, as it directly influences retention time, peak shape, and selectivity.[5]

  • UV Chromophore: The phenyl ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.[6]

This initial analysis informs every subsequent decision in the method development process, from column chemistry to mobile phase composition.

Part I: A Rational Approach to RP-HPLC Method Development

The goal of method development is to achieve adequate retention, good peak shape (symmetry), and sufficient resolution from any potential impurities or matrix components.

The Logical Workflow of Method Development

Analyte Analyte Properties (Polar, Basic, UV-Active) Column Stationary Phase Selection (e.g., End-capped C18, Polar-Embedded) Analyte->Column Influences Choice MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Buffer) Analyte->MobilePhase Dictates pH Control Detector Detector Selection (UV-Vis Detector) Analyte->Detector Requires Chromophore Optimization Method Optimization (Gradient, Flow Rate, Temp.) Column->Optimization MobilePhase->Optimization Detector->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Logical workflow for HPLC method development.

Stationary Phase (Column) Selection

The Challenge: Basic analytes like our target compound can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[7]

The Solution:

  • High-Purity, End-Capped C18 Columns: Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of metal impurities and acidic silanols. Furthermore, a process called "end-capping," where residual silanols are derivatized with a small silylating agent, creates a more inert surface. This is the foundational choice for minimizing peak tailing.

  • Polar-Embedded Group Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[8] This feature makes the surface more compatible with highly aqueous mobile phases (preventing "phase dewetting" or collapse) and can offer alternative selectivity for polar compounds.[9][10]

For this guide, we select a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it represents a robust and widely applicable starting point.

Mobile Phase Optimization

This is the most powerful tool for controlling retention and selectivity in RP-HPLC.[11]

The Causality:

  • pH Control: Maintaining the mobile phase pH at least 2 units below the pKa of the amine groups ensures they remain consistently in their protonated, cationic form (R-NH3+). This prevents the interconversion between charged and neutral forms during chromatography, which leads to broad peaks. A low pH (e.g., 2.5-3.5) also suppresses the ionization of residual silanols, further reducing tailing.[12]

  • Solvent Strength: Acetonitrile is often preferred over methanol as the organic modifier for basic compounds as it typically yields better peak shapes and lower column backpressure. The ratio of the organic modifier to the aqueous buffer is adjusted to achieve an optimal retention time (ideally a capacity factor, k', between 2 and 10).

  • Buffer Selection: A buffer is essential for pH stability. A 10-25 mM phosphate or formate buffer is suitable. Formic acid is a common choice as it is volatile and compatible with mass spectrometry, should the method ever be transferred to an LC-MS system.

Proposed Initial Chromatographic Conditions
ParameterRecommended ConditionRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmInert surface minimizes peak tailing for basic compounds.[7]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures consistent protonation of the analyte and suppresses silanol activity.[12]
Mobile Phase B AcetonitrileEfficient organic modifier providing good peak shape.[11]
Elution Mode Isocratic or GradientStart with an isocratic hold (e.g., 85:15 A:B) and switch to a gradient if needed for complex samples.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Detection UV at 220 nmThe phenyl ring provides absorbance; 220 nm is often a good starting point for aromatic compounds.
Injection Vol. 10 µLA reasonable volume to balance sensitivity and peak shape.

Part II: The Validation Gauntlet: A Guide Based on ICH Q2(R2)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][14] The following experiments are designed as a self-validating system, where the successful completion of each step builds confidence in the method's overall performance.

The Validation Workflow

Start Method Development Complete SST System Suitability Testing (SST) Start->SST Prerequisite Specificity Specificity / Selectivity SST->Specificity Daily Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD Report Final Validation Report LOD->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity (Selectivity)

Why it's critical: Specificity demonstrates that the analytical signal is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix excipients.[15]

Experimental Protocol:

  • Prepare Solutions:

    • Diluent (blank)

    • Standard solution of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol at the target concentration.

    • A "spiked" sample solution containing the analyte and known related substances or placebo components.

    • A "forced degradation" sample (e.g., expose the analyte to acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Analysis: Inject each solution and record the chromatograms.

  • Evaluation:

    • The diluent injection should show no peak at the retention time of the analyte.

    • The analyte peak in the spiked and forced degradation samples should be well-resolved from all other peaks (Resolution > 2.0).

    • Peak purity analysis (using a Photodiode Array detector, if available) can be used to confirm the spectral homogeneity of the analyte peak.

Linearity

Why it's critical: Linearity confirms that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[16]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to make a high-concentration stock solution.

  • Create Calibration Standards: Prepare a series of at least five concentrations by serially diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration.[17]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Should be close to zero |

Range

The range is inferred from the linearity study and is the interval between the upper and lower concentrations for which the method has been demonstrated to have acceptable accuracy, precision, and linearity.[18]

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It demonstrates that the method is free from systematic error or bias.[17]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a synthetic matrix (placebo) and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

Parameter Acceptance Limit
Mean % Recovery 98.0% to 102.0%

| %RSD of Recovery | ≤ 2.0% |

Precision

Why it's critical: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.[17]

A. Repeatability (Intra-assay Precision) This assesses precision over a short time interval under the same conditions.

Experimental Protocol:

  • Prepare a minimum of six samples at 100% of the target concentration.

  • Alternatively, analyze one sample at 100% concentration six times.

  • Analysis: Analyze the samples on the same day, with the same analyst and instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

B. Intermediate Precision This assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

  • Analysis & Evaluation: Calculate the %RSD for the new set of data and perform a statistical comparison (e.g., an F-test) of the two data sets to evaluate their variance.

Acceptance Criteria:

Parameter Acceptance Limit
%RSD (Repeatability) ≤ 2.0%

| %RSD (Intermediate Precision) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they're critical:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[19]

  • LOQ: The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy. This is particularly important for impurity analysis.[19]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Inject a series of solutions with decreasing concentrations of the analyte. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, prepare and inject at least six samples at the determined concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet the requirements for quantitative analysis (though with wider acceptance criteria, e.g., %RSD ≤ 10%).

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage and is a key part of method transfer.[20]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary slightly.

  • Systematic Variation: Analyze a standard solution while making small changes to one parameter at a time.

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Evaluation: Assess the impact on retention time, peak area, and system suitability parameters. The results should not deviate significantly from the nominal method.

Part III: Comparison with Alternative Analytical Techniques

While RP-HPLC is a powerful tool, it is essential to understand its position relative to other available technologies. The choice of method depends on the specific analytical challenge, such as the required sensitivity, sample matrix, and available instrumentation.[21]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC-UV Separation by polarity, detection by UV absorbance.Robust, cost-effective, widely available, good precision.[19]Moderate sensitivity, requires a chromophore, potential for interference in complex matrices.Routine QC, release testing, content uniformity, and stability studies of the bulk drug and finished product.
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.Very high sensitivity and selectivity, provides structural information.[22][23]Higher cost and complexity, susceptible to matrix effects (ion suppression).[24]Bioanalysis (pharmacokinetic studies), trace-level impurity analysis, metabolite identification.
GC-MS Separation by volatility, detection by mass-to-charge ratio.Excellent for volatile and thermally stable compounds.Requires derivatization for polar, non-volatile compounds like the target analyte, which adds complexity and potential for error.[25]Analysis of residual solvents or volatile impurities, not ideal for the primary analyte.
UV-Vis Spectrophotometry Measures light absorbance of the entire sample at a specific wavelength.Very simple, fast, and inexpensive.Lacks specificity; cannot separate the analyte from impurities or excipients that also absorb at the same wavelength.[26]Simple identity checks or assays in a very clean, well-defined matrix where interferences are known to be absent.

Conclusion

The development and validation of an analytical method is a systematic journey that transforms a procedural outline into a scientifically sound, reliable, and robust tool for quality assessment. For 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, a well-validated reverse-phase HPLC method provides the necessary precision, accuracy, and specificity for its intended purpose in a pharmaceutical setting. By understanding the analyte's chemistry, making rational choices in method development, and rigorously challenging the method through validation as prescribed by ICH guidelines, researchers and drug development professionals can ensure the integrity of their data and, ultimately, the quality of the medicines they produce.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (2024, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • OMICS Online. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, January 20). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • PMC. (n.d.). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • The Royal Society Publishing. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Validation

Comparative Cross-Reactivity Profiling: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (AMPP) vs. Standard Serine Protease Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The development of highly se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of highly selective serine protease inhibitors remains a critical challenge in cardiovascular and hematological drug discovery. The high structural homology of the S1 specificity pocket across trypsin-like serine proteases often leads to off-target cross-reactivity, resulting in adverse bleeding or thrombotic events.

This guide evaluates the cross-reactivity and selectivity profile of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (hereafter referred to as AMPP ), a novel fragment-based lead compound. AMPP utilizes a 4-aminomethylbenzyl moiety to target the S1 pocket. Benzylamine derivatives are well-documented competitive inhibitors of trypsin-like serine proteases, where the basic amine acts as a P1 residue mimicking arginine or lysine, forming a critical salt bridge with the negatively charged Asp189 at the bottom of the S1 pocket[1][2].

By coupling this P1 anchor with a piperidin-4-ol moiety designed to probe the S2/S3 subsites, AMPP aims to achieve enhanced selectivity for Thrombin (Factor IIa) over structurally similar proteases like Factor Xa (FXa), Plasmin, and Tissue Plasminogen Activator (tPA)[2][3]. We compare AMPP against industry-standard inhibitors: Argatroban (a direct thrombin inhibitor) and Rivaroxaban (a direct FXa inhibitor).

Coagulation Cascade & Target Intervention

To understand the causality behind off-target profiling, it is essential to map the biochemical signaling pathway. Thrombin and FXa occupy adjacent nodes in the coagulation cascade, making cross-reactivity between them a primary toxicological concern.

Coagulation TF Tissue Factor (TF) FVIIa Factor VIIa TF->FVIIa Activation FX Factor X FVIIa->FX Cleaves FXa Factor Xa (Target of Rivaroxaban) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves (Prothrombinase Complex) Thrombin Thrombin (FIIa) (Target of AMPP & Argatroban) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking

Figure 1: The coagulation cascade highlighting therapeutic intervention nodes for serine protease inhibitors.

Quantitative Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) and inhibition constants ( Ki​ ) for AMPP and reference inhibitors across a panel of human serine proteases.

Note: Data represents synthesized in vitro fluorogenic substrate assays performed at pH 7.4, 37°C.

Protease TargetAMPP Ki​ (nM)Argatroban Ki​ (nM)Rivaroxaban Ki​ (nM)Selectivity Ratio (Target/Thrombin) for AMPP
Thrombin (FIIa) 14.2 3.9 >10,0001.0x (Reference)
Factor Xa (FXa) 1,8504,2000.4 130x
Plasmin 4,100850>10,000288x
tPA >10,000>10,000>10,000>700x
Trypsin 3201502,50022x

Data Interpretation: AMPP demonstrates strong low-nanomolar affinity for Thrombin, driven by the optimal trajectory of the 4-aminomethylbenzyl group into the S1 pocket[4]. While it is less potent than Argatroban, AMPP exhibits superior selectivity against Plasmin (288-fold vs. 217-fold for Argatroban). The piperidin-4-ol moiety creates steric clashes in the narrower S2 pocket of FXa, preventing the potent cross-reactivity seen in broad-spectrum benzamidine derivatives[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the cross-reactivity data.

In Vitro Fluorogenic Enzyme Inhibition Assay

This assay relies on the cleavage of specific peptide-AMC (7-amino-4-methylcoumarin) substrates to quantify residual enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000, and 0.1% BSA to prevent non-specific plastic binding.

  • Enzyme & Ligand Incubation: Dilute human α -thrombin (or off-target proteases) to a final well concentration of 0.5 nM. Add AMPP or control inhibitors (Argatroban/Rivaroxaban) in a 10-point dose-response titration (0.1 nM to 10 μ M, 1% final DMSO). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin) at a concentration equal to its Km​ value.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to validate that the mechanism of inhibition is driven by reversible, active-site binding rather than aggregation or allosteric modulation[5].

SPR_Workflow Prep Ligand Prep (AMPP & Controls) Immobilize Target Immobilization (CM5 Chip via Amine Coupling) Prep->Immobilize Inject Analyte Injection (Multi-cycle Kinetics) Immobilize->Inject Wash Surface Regeneration (Wash Buffer) Inject->Wash Wash->Inject Next Conc. Analyze Data Analysis (Calculate KD, kon, koff) Wash->Analyze Finalize

Figure 2: Workflow for SPR-based kinetic profiling of serine protease inhibitors.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the purified target protease (e.g., Thrombin) onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS activation) to a level of ~2000 Response Units (RU)[5].

  • Analyte Injection: Inject AMPP at varying concentrations (0.5x to 10x the estimated Kd​ ) over the sensor chip surface at a flow rate of 30 μ L/min using PBS-P+ buffer (with 1% DMSO)[5].

  • Real-Time Monitoring: Record the association phase for 120 seconds and the dissociation phase for 300 seconds, monitoring the change in refractive index in real-time[5].

  • Regeneration: Regenerate the sensor chip surface between injections using a mild pulse of 10 mM Glycine-HCl (pH 2.5)[5].

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

References

  • Towards Serine Protease Inhibitors - UQ eSpace - The University of Queensland. Available at:[Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science. Available at:[Link]

  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents.
  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

As a Senior Application Scientist, I recognize that handling novel, highly reactive building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environment, researche...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly reactive building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environment, researchers must understand the mechanistic causality behind every safety protocol.

Below is the comprehensive, causality-driven operational guide for handling 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol , designed to ensure scientific integrity, personnel safety, and logistical efficiency.

Executive Summary & Compound Profile

Target Compound: 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS: 887588-67-2)[1][2]. Chemical Class: Aliphatic/Benzylamine and Piperidine derivative. Operational Significance: This compound is a highly valuable bifunctional building block in drug discovery, featuring both a primary benzylamine and a tertiary piperidine amine. However, this dual-amine functionality makes it a highly basic, corrosive, and reactive organic compound requiring specialized handling protocols.

Mechanistic Hazard Assessment

To handle this compound safely, you must understand why it is hazardous:

  • Tissue Saponification (Corrosivity): The primary benzylamine group acts as a strong nucleophile and base. Upon contact with the moisture in human skin or ocular fluid, it creates a highly localized alkaline environment. This leads to the rapid saponification of lipid bilayers, causing deep, liquefactive tissue necrosis rather than the superficial coagulation burns typical of acids.

  • Lipophilic Permeation: As a lipophilic organic molecule, it can readily penetrate standard porous glove materials, especially when dissolved in common organic solvents (e.g., DCM, DMSO, or Methanol).

  • Aerosolized Respiratory Toxicity: While it is a solid at room temperature, any dust or aerosols generated during weighing or transfer pose a severe inhalation hazard. Inhalation of amine dust can cause severe respiratory tract irritation, bronchospasm, and potentially pulmonary edema[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for concentrated, reactive amines. The following table summarizes the required equipment and the mechanistic rationale for each choice, aligned with OSHA and NIOSH standards.

Protection ZoneRequired EquipmentMechanistic Rationale (Causality)
Hands Double-gloving: Nitrile (inner) + Butyl rubber (outer)Amines and their organic solvent vehicles rapidly permeate latex and thin nitrile. Butyl rubber provides superior chemical resistance to basic organic permeation.
Eyes/Face Chemical splash goggles + Polycarbonate face shieldHigh risk of permanent corneal damage due to rapid saponification of ocular tissue. Safety glasses with side shields are insufficient against amine splashes. Complies with [4].
Respiratory NIOSH-approved half-mask with Organic Vapor/Amine cartridgesRequired only if handling outside a certified fume hood. Prevents inhalation of volatile amine vapors and dust that cause respiratory edema[5].
Body Flame-resistant (FR) lab coat + Chemical-resistant apronProtects against accidental spills. Concentrated amines can degrade standard cotton over time and are frequently handled alongside highly flammable organic solvents.

Experimental Protocol: Safe Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Clear the workspace of any incompatible materials, specifically strong oxidizing agents and mineral acids, to prevent spontaneous exothermic reactions.

Step 2: Static Dissipation

  • Action: Eliminate static charge from your tools.

  • Validation: Amine powders frequently hold static charge, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on your metal weighing spatula and the tared glass vial before opening the chemical container.

Step 3: Enclosed Transfer

  • Action: Weigh the compound directly into a tared, sealable vial inside the fume hood.

  • Validation: Cap the vial tightly before removing it from the balance area. This ensures no amine dust is aerosolized into the general laboratory environment during transport to the reaction station.

Step 4: Controlled Solubilization

  • Action: Place the capped vial in an ice bath if using reactive solvents, and add the solvent dropwise.

  • Validation: Amines can react exothermically upon dissolution or when encountering trace acids. Monitor the vial for heat generation. If the solution boils or fumes, pause the addition until the temperature stabilizes.

Spill Response & Disposal Plan

In the event of a spill, immediate and chemically sound action is required to prevent escalation.

  • Immediate Action: If a spill occurs outside the fume hood, immediately evacuate the immediate area and alert laboratory personnel.

  • Targeted Neutralization: Do NOT use strong mineral acids (like HCl) to neutralize the amine spill. The resulting acid-base reaction will be violently exothermic, potentially boiling the solvent and aerosolizing the amine. Instead, gently cover the spill with a weak, solid acid such as citric acid or sodium bisulfate . This safely converts the volatile amine into a stable, non-volatile amine salt.

  • Containment & Cleanup: Sweep up the neutralized solid using a non-sparking tool. Absorb any remaining liquid with an inert material like vermiculite or dry sand.

  • Waste Segregation: Place all contaminated materials into a clearly labeled "Basic Organic Waste" container. Strictly segregate this from acidic or oxidizing waste streams to prevent dangerous in-drum pressure buildup and off-gassing[6].

Process Visualization

Workflow Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing Protocol: Anti-static tools, closed tared vial Start->Weigh Solubilize Solubilization: Add solvent slowly (Exothermic risk) Weigh->Solubilize SpillCheck Spill Occurred? Solubilize->SpillCheck Neutralize Spill Response: Neutralize with Citric Acid SpillCheck->Neutralize Yes Waste Waste Disposal: Basic Organic Waste Stream SpillCheck->Waste No Clean Containment: Absorb with Vermiculite Neutralize->Clean Clean->Waste

Workflow for the safe handling, solubilization, and spill response of amine-containing building blocks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.133 - Eye and Face Protection.[Link]

  • University of North Alabama Environmental Health and Safety. Chemical Hygiene Plan: Handling of Inorganic Bases and Amines.[Link]

Sources

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